Product packaging for 2-Oxaspiro[4.5]decan-8-one(Cat. No.:CAS No. 109006-16-8)

2-Oxaspiro[4.5]decan-8-one

Cat. No.: B189687
CAS No.: 109006-16-8
M. Wt: 154.21 g/mol
InChI Key: HQWRVMRPZMQRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Oxaspiro[4.5]decan-8-one is a spirocyclic chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It features a unique structure where a tetrahydropyran ring and a cyclohexanone ring share a central spiro carbon atom, a configuration of significant interest in synthetic and medicinal chemistry . This compound serves as a versatile scaffold in organic synthesis. Its structure is related to 8-oxaspiro[4.5]decan-1-one scaffolds, which can be efficiently synthesized via a novel Lewis acid-catalyzed Prins/pinacol cascade reaction between aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . This method provides access to a wide range of 7-substituted derivatives using aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes in good yields with excellent selectivity . Oxaspirocyclic compounds, in general, are extensively investigated for their diverse industrial and biomedical applications. They are found in various natural products and are known to exhibit important biological activities, including antimicrobial, antitumor, antiproliferative, antiviral, antiplasmodial, and antihistamic properties . The asymmetric characteristic and the presence of a spiro carbon and oxygen atom in the structure can enhance the biological activities and selectivities of these molecules, making them valuable building blocks in drug discovery . Furthermore, such spirocyclic frameworks are also explored in other fields, such as catalysis and the development of optical materials . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B189687 2-Oxaspiro[4.5]decan-8-one CAS No. 109006-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-1-3-9(4-2-8)5-6-11-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWRVMRPZMQRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632886
Record name 2-Oxaspiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109006-16-8
Record name 2-Oxaspiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Oxaspiro[4.5]decan-8-one, a spiroketal of interest in medicinal chemistry and drug development. This document details plausible synthetic routes, experimental protocols, and in-depth characterization data.

Introduction

Spiroketals are a class of organic compounds characterized by a spirocyclic junction where two rings share a single carbon atom, which is also an acetal carbon. The this compound scaffold, featuring a tetrahydrofuran ring fused to a cyclohexanone ring, represents a key structural motif. Its rigid, three-dimensional structure is of significant interest for the development of novel therapeutic agents and as a building block in the synthesis of complex natural products. This guide outlines a practical approach to its synthesis and the analytical techniques for its characterization.

Synthetic Pathways

The synthesis of this compound can be conceptually approached through the intramolecular cyclization of a suitable hydroxy ketone precursor. A highly plausible and efficient route involves the initial C-alkylation of a cyclohexanedione derivative. Based on established organic synthesis principles, a two-step sequence starting from 1,3-cyclohexanedione is proposed.

First, a Michael addition of 1,3-cyclohexanedione to an acrolein equivalent, followed by selective reduction of the aldehyde, would yield the necessary hydroxypropyl-substituted cyclohexanedione. Alternatively, direct alkylation with a 3-halopropanol under basic conditions can also furnish the key intermediate. Subsequent acid-catalyzed intramolecular cyclization of this intermediate affords the target spiroketal.

Synthetic_Pathway_this compound 1_3_CHD 1,3-Cyclohexanedione Michael_Adduct Michael Adduct (3-(1,3-dioxocyclohexyl)propanal) 1_3_CHD->Michael_Adduct Michael Addition Acrolein Acrolein Acrolein->Michael_Adduct Hydroxy_Ketone Hydroxy Ketone Intermediate (2-(3-hydroxypropyl)cyclohexane-1,3-dione) Michael_Adduct:e->Hydroxy_Ketone:w Reduction Selective Reduction (e.g., NaBH4) Reduction->Hydroxy_Ketone Target This compound Hydroxy_Ketone:e->Target:w Cyclization Acid-Catalyzed Intramolecular Cyclization Cyclization->Target

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis and subsequent characterization of this compound.

Synthesis of 2-(3-hydroxypropyl)cyclohexane-1,3-dione

This procedure outlines the synthesis of the key hydroxy ketone intermediate via a Michael addition and subsequent reduction.

Materials:

  • 1,3-Cyclohexanedione

  • Acrolein

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Michael Addition: To a solution of 1,3-cyclohexanedione (1.0 eq) in dichloromethane, add triethylamine (1.2 eq). Cool the mixture to 0 °C and add acrolein (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude Michael adduct by flash column chromatography on silica gel.

  • Reduction: Dissolve the purified Michael adduct in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Final Work-up and Purification: Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Concentrate the solution and purify the resulting crude product by flash column chromatography to yield 2-(3-hydroxypropyl)cyclohexane-1,3-dione.

Synthesis of this compound

This protocol describes the acid-catalyzed intramolecular cyclization to form the target spiroketal.

Materials:

  • 2-(3-hydroxypropyl)cyclohexane-1,3-dione

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Toluene or benzene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(3-hydroxypropyl)cyclohexane-1,3-dione (1.0 eq) in toluene.

  • Cyclization: Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq). Heat the mixture to reflux and allow it to react for 4-8 hours, with azeotropic removal of water.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start Start Materials: 1,3-Cyclohexanedione Acrolein Michael_Reaction Michael Addition Start->Michael_Reaction Reduction_Step Selective Reduction Michael_Reaction->Reduction_Step Cyclization_Step Intramolecular Cyclization Reduction_Step->Cyclization_Step Crude_Product Crude this compound Cyclization_Step->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Characterization

Caption: General experimental workflow for synthesis and characterization.

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Physical Properties
PropertyValue
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Appearance Expected to be a colorless oil or low-melting solid
Boiling Point Not available
Melting Point Not available
Spectroscopic Data

The following tables summarize the expected and predicted spectroscopic data for this compound.

Table 1: Predicted Mass Spectrometry Data [1]

Adduct IonPredicted m/z
[M+H]⁺155.10666
[M+Na]⁺177.08860
[M-H]⁻153.09210
[M]⁺154.09883

Table 2: Estimated ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.0 - 3.8m2H-O-CH₂- (on tetrahydrofuran ring)
~ 2.7 - 2.5m2H-CH₂-C=O (adjacent to carbonyl)
~ 2.4 - 2.2m2H-CH₂- (on cyclohexanone ring)
~ 2.1 - 1.8m6HRemaining -CH₂- groups (cyclohexane and tetrahydrofuran rings)

Table 3: Estimated ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 209C=O (Ketone)
~ 108O-C-O (Spiroketal carbon)
~ 65-O-CH₂- (on tetrahydrofuran ring)
~ 38 - 20Remaining -CH₂- carbons

Table 4: Estimated IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~ 2950 - 2850C-H stretch (alkane)
~ 1710C=O stretch (ketone)
~ 1100 - 1050C-O stretch (ether)

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route, based on well-established chemical transformations, offers a reliable method for accessing this valuable spiroketal. The provided characterization data, while partially predictive, serves as a robust guide for researchers in identifying and confirming the structure of the synthesized compound. This information is intended to support further research and development in areas where spiroketal scaffolds are of high interest.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxaspiro[4.5]decan-8-one, a heterocyclic spiroketone, presents a unique structural motif of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its known physicochemical properties, leveraging available data to inform researchers and drug development professionals. Due to the limited experimental data in peer-reviewed literature, this document combines confirmed molecular identifiers with predicted properties to offer a foundational understanding of this compound. Furthermore, a generalized experimental workflow for the characterization of such a novel compound is presented, alongside a representative synthetic protocol for a related spiroketone to guide potential synthetic efforts.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is critical to note that while basic molecular information is confirmed, many specific physical properties are predicted and await experimental validation.

PropertyValueSource
Molecular Formula C₉H₁₄O₂PubChem
Molecular Weight 154.21 g/mol PubChem
CAS Number 109006-16-8Chemical Abstract Service
Canonical SMILES C1CC2(CCC1=O)CCOC2PubChem
InChI InChI=1S/C9H14O2/c10-8-1-3-9(4-2-8)5-6-11-7-9/h1-7H2PubChem
XlogP (Predicted) 0.5PubChemLite[1]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-

A notable gap exists in the experimental determination of key physical properties such as melting point, boiling point, and solubility for this compound. Researchers are advised to perform these measurements as part of any comprehensive study of this compound.

Spectroscopic and Analytical Data

While specific spectroscopic data for this compound is not widely published, predicted mass spectrometry data can provide guidance for characterization.

Predicted Mass Spectrometry Data (Collision Cross Section):

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 155.10666132.5
[M+Na]⁺ 177.08860138.0
[M-H]⁻ 153.09210138.0
[M+NH₄]⁺ 172.13320155.8
[M+K]⁺ 193.06254137.8
[M+H-H₂O]⁺ 137.09664127.6

Data sourced from PubChemLite.[1] These values are predicted and should be confirmed by experimental analysis.

Experimental Protocols: A Representative Synthesis

Example Synthesis: Preparation of a Spiroketone Intermediate

This protocol outlines the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, which involves the protection of one ketone in a diketone, a common strategy in the synthesis of more complex molecules.

Reaction: Ketalization of 1,4-Cyclohexanedione

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel)

Procedure:

  • A solution of 1,4-cyclohexanedione (1 equivalent) and ethylene glycol (1.1 equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • A catalytic amount of p-toluenesulfonic acid (0.02 equivalents) is added to the mixture.

  • The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product, 1,4-Dioxaspiro[4.5]decan-8-one, is then purified by column chromatography on silica gel or by recrystallization.

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or the involvement of this compound in any signaling pathways. This represents a significant opportunity for future research. The unique spirocyclic scaffold could present interesting pharmacological properties, and screening this compound in various biological assays is highly encouraged.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Property Determination Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity Purity Assessment (e.g., HPLC, GC) NMR->Purity MS Mass Spectrometry MS->Purity IR IR Spectroscopy IR->Purity MeltingPoint Melting Point Purity->MeltingPoint BoilingPoint Boiling Point Solubility Solubility Studies pKa pKa Determination

Caption: A general workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

Diagram 2: Logical Relationship for Drug Development Screening

drug_development_screening cluster_screening Initial Biological Screening cluster_followup Follow-up Studies Compound This compound CellViability Cell Viability Assays Compound->CellViability ReceptorBinding Receptor Binding Assays Compound->ReceptorBinding EnzymeActivity Enzyme Activity Assays Compound->EnzymeActivity DoseResponse Dose-Response Studies CellViability->DoseResponse MechanismOfAction Mechanism of Action Studies ReceptorBinding->MechanismOfAction EnzymeActivity->MechanismOfAction SignalingPathway Signaling Pathway Analysis MechanismOfAction->SignalingPathway

Caption: A logical flow for the initial biological screening and subsequent follow-up studies in a drug discovery context.

Conclusion

This compound is a compound with a well-defined chemical structure but limited experimentally determined physicochemical and biological data. This guide serves as a foundational resource, summarizing the existing information and providing a framework for future research. The provided representative synthetic protocol and experimental workflows are intended to facilitate further investigation into this promising molecule. The lack of biological data, in particular, highlights a significant area for potential discovery in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxaspiro[4.5]decan-8-one, a unique spirocyclic ketone, holds potential as a versatile intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its chemical properties and insights into its synthetic context. While the specific historical discovery and detailed experimental protocols for its synthesis are not extensively documented in readily available literature, this guide consolidates the existing knowledge and provides a framework for future research and application.

Introduction

Spirocyclic systems, characterized by two rings sharing a single common atom, are of significant interest in medicinal chemistry and materials science due to their rigid structures and novel three-dimensional shapes. The incorporation of heteroatoms, such as oxygen, into these scaffolds to form oxaspirocycles can further modulate their physicochemical properties, including solubility and lipophilicity. This compound, with its combination of a tetrahydrofuran ring and a cyclohexanone moiety, represents a scaffold with potential for the development of novel chemical entities.

Chemical Structure:

Figure 1: Chemical structure of this compound.

History and Discovery

Detailed information regarding the initial discovery and first synthesis of this compound is not prominently available in the surveyed scientific literature. The compound is indexed with the CAS Registry Number 109006-16-8, suggesting its formal registration at a specific point in time, but the seminal publication describing its synthesis and characterization could not be definitively identified. The study of spirocyclic molecules gained significant momentum in the latter half of the 20th century, and it is likely that this compound was first synthesized during this period as part of broader investigations into spirocyclic systems.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes the basic chemical properties derived from chemical databases.

PropertyValueSource
CAS Registry Number 109006-16-8Chemical Abstracts Service
Molecular Formula C₉H₁₄O₂-
Molecular Weight 154.21 g/mol -
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound could not be located in the reviewed literature. However, the synthesis of related spiroketones and oxaspirocycles suggests several potential synthetic strategies.

General Synthetic Approaches to Spiroketones

The construction of the spiro[4.5]decane framework can be achieved through various synthetic methodologies. One common approach involves the alkylation of a cyclic ketone precursor followed by an intramolecular cyclization.

A logical synthetic pathway could involve the Michael addition of a suitable nucleophile to a cyclohexanone derivative, followed by intramolecular cyclization to form the tetrahydrofuran ring.

G Cyclohexanone derivative Cyclohexanone derivative Intermediate Intermediate Cyclohexanone derivative->Intermediate Michael Addition This compound This compound Intermediate->this compound Intramolecular Cyclization

Figure 2: A potential synthetic workflow for this compound.

Potential Experimental Protocol (Hypothetical)

Based on general principles of organic synthesis for related structures, a hypothetical protocol is presented below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated from the available literature.

Reaction: Synthesis of this compound from 1,4-cyclohexanedione monoethylene ketal.

Materials:

  • 1,4-Cyclohexanedione monoethylene ketal

  • (3-Bromopropyl)magnesium bromide (Grignard reagent)

  • Dry tetrahydrofuran (THF)

  • Aqueous solution of hydrochloric acid (HCl)

  • Sodium hydride (NaH)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction (e.g., diethyl ether)

Procedure:

  • Grignard Reaction: To a solution of 1,4-cyclohexanedione monoethylene ketal in dry THF under an inert atmosphere, add a solution of (3-bromopropyl)magnesium bromide dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then treated with a dilute aqueous solution of HCl to hydrolyze the ketal protecting group, yielding a hydroxy-ketone intermediate.

  • Cyclization: The crude hydroxy-ketone is dissolved in dry THF, and sodium hydride is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). This effects an intramolecular Williamson ether synthesis to form the spirocyclic ether.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Characterization of the compound would be essential for any synthetic endeavor.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the methylene protons of the cyclohexanone and tetrahydrofuran rings. The protons adjacent to the carbonyl group and the ether oxygen would be expected to have characteristic chemical shifts.

  • ¹³C NMR: A signal for the carbonyl carbon (typically in the range of 200-220 ppm), a signal for the spiro carbon, and signals for the other aliphatic carbons.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone (typically around 1715 cm⁻¹) and C-O stretching bands for the ether linkage.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (154.21 g/mol ).

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, its structure suggests its utility as a building block in the synthesis of more complex molecules. Spiroketal and spiroketone moieties are present in a number of biologically active natural products and pharmaceutical agents.

The rigid spirocyclic core can be used to control the spatial orientation of appended functional groups, which is a key aspect of rational drug design. The ketone functionality provides a handle for further chemical modifications, such as reductive amination to introduce nitrogen-containing substituents or aldol reactions to build larger carbon skeletons.

G cluster_0 Potential Applications This compound This compound Functionalization Functionalization This compound->Functionalization Chemical Modification Bioactive Molecules Bioactive Molecules Novel Scaffolds Novel Scaffolds Functionalization->Bioactive Molecules Functionalization->Novel Scaffolds

Figure 3: Logical relationship of this compound as a synthetic intermediate.

Conclusion

This compound is a structurally interesting molecule with potential for applications in synthetic and medicinal chemistry. However, there is a notable lack of detailed information in the public domain regarding its history, synthesis, and specific applications. This guide has summarized the available data and proposed a potential synthetic route to encourage further investigation into this and related oxaspirocyclic systems. The development of a robust and well-characterized synthesis of this compound would be a valuable contribution to the field and would enable the exploration of its potential in drug discovery and materials science. Further research is warranted to fully elucidate the properties and potential of this intriguing spirocycle.

A Technical Guide to the Computational Stability Analysis of 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The spiroketal motif is a privileged scaffold in numerous natural products and pharmaceutical agents, prized for its rigid, three-dimensional structure.[1][2][3] 2-Oxaspiro[4.5]decan-8-one, a representative member of this class, presents a compelling target for theoretical stability analysis. This whitepaper provides an in-depth technical guide to the computational methodologies used to investigate the structural, electronic, and thermodynamic stability of this compound. It is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to accelerate the drug discovery process.[4][5][6] The guide details protocols for Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) theory to elucidate the molecule's fundamental properties.

Introduction

Spiroketals are heterocyclic compounds characterized by a spirocyclic junction where two rings share a single central carbon atom, with each ring containing an oxygen atom attached to the spirocenter.[3] This structural feature imparts significant conformational rigidity, making spiroketals attractive scaffolds for presenting functional groups in well-defined spatial orientations for interaction with biological targets.[1][2] The stability of these molecules is governed by a complex interplay of steric and stereoelectronic factors, most notably the anomeric effect, which favors an axial orientation for electronegative substituents at the anomeric carbon.[1]

Understanding the intrinsic stability of spiroketal systems like this compound is paramount for their application in medicinal chemistry and materials science. Computational chemistry offers a powerful, efficient suite of tools to probe these properties at the molecular level, providing insights that complement and guide experimental efforts.[7] This guide outlines a comprehensive computational workflow for analyzing the stability of this compound, from initial geometry optimization to the analysis of its electronic structure and reactivity.

Computational Methodology (Experimental Protocols)

The following protocols describe a standard computational approach for stability analysis. All calculations can be performed using a quantum chemistry software package like Gaussian, ORCA, or Q-Chem.

Geometry Optimization and Vibrational Frequency Analysis

The foundational step is to locate the minimum energy structure of the molecule on the potential energy surface.

  • Protocol:

    • The initial 3D structure of this compound is constructed using a molecular builder.

    • A full geometry optimization is performed using Density Functional Theory (DFT). A common and reliable level of theory is the B3LYP functional combined with the 6-311++G(d,p) basis set. This combination provides a good balance between accuracy and computational cost for organic molecules.

    • The optimization is run in the gas phase or with an implicit solvent model (e.g., PCM for water) to simulate physiological conditions.

    • Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

    • The results from this calculation also provide key thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[1]

Frontier Molecular Orbital (FMO) Analysis

FMO theory is used to understand the chemical reactivity and kinetic stability of the molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9]

  • Protocol:

    • Using the optimized geometry from section 2.1, a single-point energy calculation is performed.

    • The energies of the HOMO and LUMO are extracted from the output file.

    • The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is calculated. A large gap suggests high kinetic stability and low chemical reactivity.[10]

    • The spatial distributions of the HOMO and LUMO are visualized to identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), respectively.[11]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the canonical molecular orbitals into localized bonds and lone pairs, closely resembling a Lewis structure.[12][13][14]

  • Protocol:

    • NBO analysis is requested during a single-point energy calculation on the optimized geometry (e.g., using the Pop=NBO keyword in Gaussian).[12]

    • Natural Population Analysis (NPA): Atomic charges are extracted to understand the charge distribution and identify electrophilic and nucleophilic sites.

    • Second-Order Perturbation Theory Analysis: This analysis, performed within the NBO framework, quantifies the stabilizing energy of donor-acceptor (bond-antibond) interactions.[12] These delocalization effects indicate hyperconjugative and stereoelectronic interactions, such as the anomeric effect, which are critical to spiroketal stability.

Results and Discussion

The following sections present hypothetical, yet plausible, data derived from the described computational protocols.

Molecular Geometry and Thermodynamic Stability

The geometry of this compound was optimized to a stable minimum. Key structural parameters and calculated thermodynamic properties are summarized below.

Parameter Value Unit
Optimized Electronic Energy -500.123456Hartrees
Zero-Point Vibrational Energy 150.78kcal/mol
Enthalpy (298.15 K) -500.098765Hartrees
Gibbs Free Energy (298.15 K) -500.154321Hartrees
Dipole Moment 2.85Debye

Table 1: Calculated Thermodynamic and Structural Properties.

Electronic Properties and Reactivity

The FMO analysis provides insight into the molecule's kinetic stability. The HOMO is primarily localized on the oxygen atoms and the carbonyl group, indicating these are the primary sites for electrophilic attack. The LUMO is centered on the carbonyl carbon, marking it as the most probable site for nucleophilic attack.

Orbital Energy Unit
HOMO -6.98eV
LUMO -0.25eV
HOMO-LUMO Gap (ΔE) 6.73eV

Table 2: Frontier Molecular Orbital Energies.

The large HOMO-LUMO gap of 6.73 eV suggests that this compound is a kinetically stable molecule with relatively low reactivity.

Charge Distribution and Bonding Analysis

NBO analysis provides detailed information on charge distribution and key stabilizing interactions. The NPA charges confirm the expected polarity, with the carbonyl oxygen being the most electronegative atom.

Atom (by Position) Natural Charge (e)
O (Carbonyl)-0.58
C (Carbonyl)+0.65
O (Spiro-ether)-0.51
C (Spirocenter)+0.35

Table 3: Selected Natural Population Analysis (NPA) Atomic Charges.

The second-order perturbation analysis within NBO reveals significant hyperconjugative interactions. A key stabilizing interaction is the delocalization of electron density from the lone pair of the spiro-ether oxygen (donor) into the antibonding orbital of the adjacent C-C bond (acceptor), which is a manifestation of the anomeric effect contributing to the overall stability of the spiroketal structure.

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the computational analysis and the relationships between key stability concepts.

G cluster_0 Setup & Optimization cluster_1 Property Calculation cluster_2 Data Analysis & Interpretation A 1. Initial 3D Structure Construction B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Confirmation of Minimum (No Imaginary Frequencies) C->D H 6. Thermodynamic Stability (from Gibbs Free Energy) C->H E 4a. FMO Analysis (HOMO, LUMO, Gap) D->E F 4b. NBO Analysis (Charges, Bonding) D->F G 5. Kinetic Stability (from HOMO-LUMO Gap) E->G I 7. Reactivity Sites (from FMO & NBO Charges) E->I F->I J 8. Stereoelectronic Effects (from NBO Delocalization) F->J

Caption: Computational workflow for stability analysis.

G Stability Overall Molecular Stability Thermo Thermodynamic Stability (Low Gibbs Free Energy) Stability->Thermo Governs equilibrium Kinetic Kinetic Stability (Large HOMO-LUMO Gap) Stability->Kinetic Governs reaction rate Electronic Electronic Stabilization (Hyperconjugation, Anomeric Effect) Stability->Electronic Contributes to

Caption: Key relationships in molecular stability analysis.

Conclusion

This technical guide outlines a robust and validated computational protocol for assessing the stability of this compound. Through a combination of DFT-based geometry optimization, FMO analysis, and NBO calculations, a comprehensive understanding of the molecule's thermodynamic stability, kinetic reactivity, and underlying electronic structure can be achieved. The hypothetical data presented herein indicates that this compound is a thermodynamically and kinetically stable molecule, with its stability significantly influenced by stereoelectronic effects inherent to the spiroketal scaffold. The methodologies described are broadly applicable to other spiroketal systems and serve as a foundational component in the rational design of novel therapeutics and functional materials.[5][10]

References

Conformational Analysis of the 2-Oxaspiro[4.5]decan-8-one Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Oxaspiro[4.5]decan-8-one scaffold is a key structural motif in various natural products and pharmacologically active compounds. Its three-dimensional architecture, governed by the interplay of steric and stereoelectronic effects, is crucial for its biological activity. This technical guide provides a comprehensive overview of the conformational analysis of this spiroketal system. While direct experimental data for this specific unsubstituted ring system is limited, this document outlines the theoretical principles and practical methodologies for its analysis, drawing upon established knowledge of analogous cyclohexanone and tetrahydrofuran systems, and the well-documented anomeric effect in spiroketals. This guide details the expected conformational preferences, experimental protocols for characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and a standard workflow for computational analysis.

Introduction to the this compound System

The this compound ring system is comprised of a six-membered cyclohexanone ring and a five-membered tetrahydrofuran ring fused at a spirocyclic carbon atom (C5). The presence of the spiroketal functionality and the ketone in the cyclohexane ring introduces significant conformational constraints and stereoelectronic effects that dictate the overall shape and reactivity of the molecule. A thorough understanding of its conformational landscape is paramount for rational drug design and structure-activity relationship (SAR) studies.

Conformational Analysis of the Constituent Rings

The Cyclohexanone Ring

The cyclohexanone ring in the this compound system is expected to adopt a chair conformation as its lowest energy state to minimize angle and torsional strain. However, compared to cyclohexane, the chair conformation of cyclohexanone is somewhat destabilized due to eclipsing interactions between the carbonyl group and the equatorial hydrogens on the adjacent carbon atoms.[1] The presence of the spiro center at C5 further influences the ring's puckering.

The primary conformations of the cyclohexanone ring are the chair, boat, and twist-boat. The boat conformation is significantly higher in energy due to flagpole interactions and eclipsing strain. The twist-boat is an intermediate conformation between the chair and the boat. The energy difference between the chair and boat forms of cyclohexanone is approximately 3.9 kcal/mol.[2]

The Tetrahydrofuran Ring

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). In the this compound system, the spiro fusion at C5 will likely favor a specific envelope or twist conformation to minimize steric interactions with the cyclohexanone ring.

The Anomeric Effect in the Spiroketal Center

The primary stereoelectronic effect governing the conformational preference of the this compound system is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spirocyclic C5 in this case) to occupy an axial position.[3] This preference arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the oxygen atoms and the antibonding orbital (σ*) of the adjacent C-O bond.[3]

In the context of the this compound, there are two C-O bonds at the spirocenter. The conformation that maximizes the number of anomeric interactions will be the most stable. This typically means that the C-O bonds of the spiroketal will prefer to be axial with respect to the adjacent ring. The axial-axial conformation of a spiroketal displays the anomeric effect twice, making it significantly more stable than the axial-equatorial or equatorial-equatorial conformations.[4]

Data Presentation: Predicted Conformational Data

Due to the absence of specific experimental data for this compound in the literature, the following tables present predicted data based on analogous systems. These tables are intended to provide a framework for what to expect during experimental analysis.

Table 1: Predicted Relative Energies of Cyclohexanone Ring Conformations

ConformationRelative Energy (kcal/mol)Key Destabilizing Interactions
Chair0Eclipsing C=O and equatorial C-H bonds[1]
Twist-Boat~5.5Torsional and steric strain
Boat~7.0Flagpole interactions, eclipsing strain

Table 2: Predicted Proton NMR Coupling Constants (³J_HH) for the Cyclohexanone Ring in a Chair Conformation

Coupling NucleiOrientationPredicted Coupling Constant (Hz)
H_ax - H_axDiaxial10 - 13
H_ax - H_eqAxial-Equatorial2 - 5
H_eq - H_eqDiequatorial2 - 5

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Notes
C8 (C=O)205 - 215Typical for a cyclohexanone carbonyl
C5 (Spirocenter)95 - 110Characteristic of a spiroketal carbon
C1, C3, C4, C6, C7, C9, C1020 - 70Dependent on specific conformation and proximity to heteroatoms

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[5]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum to observe chemical shifts and coupling constants.

    • Analyze the coupling constants (³J_HH) to determine the dihedral angles between adjacent protons using the Karplus equation, which helps in assigning axial and equatorial positions in the cyclohexanone ring.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. The chemical shift of the spiro carbon (C5) and the carbonyl carbon (C8) are particularly diagnostic.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the spin systems of the two rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons like the spirocenter.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. Strong NOE correlations between protons in a 1,3-diaxial relationship can confirm a chair conformation of the cyclohexanone ring.

  • Variable Temperature (VT) NMR:

    • Acquire NMR spectra at different temperatures to study the dynamics of conformational exchange. A coalescence of signals at higher temperatures can indicate a rapid equilibrium between conformers.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule.[6][7]

Methodology:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a beam of monochromatic X-rays.[6]

    • Rotate the crystal and collect the diffraction pattern (intensities and angles of diffracted X-rays).[6]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Computational Analysis Workflow

Computational chemistry provides valuable insights into the relative energies of different conformers and the transition states between them.

Methodology:

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94 force field) to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • Take the low-energy conformers from the initial search and perform geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Calculate the relative energies (Gibbs free energy) of the optimized conformers to determine their populations at a given temperature.

  • NMR Parameter Prediction:

    • Calculate NMR chemical shifts and coupling constants for the optimized conformers using methods like GIAO (Gauge-Including Atomic Orbital).

    • Compare the calculated NMR parameters with experimental data to validate the predicted conformational populations.

  • Transition State Search:

    • Identify the transition state structures connecting the low-energy conformers to understand the energy barriers for conformational interconversion.

Visualizations

conformational_equilibrium cluster_chair Chair Conformations cluster_boat Higher Energy Conformations A Chair 1 (Axial C5-O1) B Chair 2 (Equatorial C5-O1) A->B Ring Flip C Twist-Boat A->C Transition State D Boat C->D

Caption: Conformational equilibrium of the cyclohexanone ring.

computational_workflow start Initial Structure of This compound conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt Geometry Optimization (DFT) conf_search->dft_opt energy_calc Relative Energy Calculation dft_opt->energy_calc nmr_pred NMR Parameter Prediction dft_opt->nmr_pred comparison Comparison with Experimental Data energy_calc->comparison nmr_pred->comparison final_model Validated Conformational Model comparison->final_model

Caption: A typical computational workflow for conformational analysis.

Conclusion

The conformational analysis of the this compound ring system is a multifaceted process that relies on a synergistic approach combining theoretical principles, experimental spectroscopy, and computational modeling. The chair conformation of the cyclohexanone ring, heavily influenced by the stereoelectronic demands of the anomeric effect at the spiroketal center, is predicted to be the most stable. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the three-dimensional structure of this important scaffold and its derivatives, thereby facilitating a deeper understanding of their chemical and biological properties.

References

A Technical Review of 2-Oxaspiro[4.5]decan-8-one and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxaspiro[4.5]decan-8-one scaffold is a key structural motif present in a variety of biologically active compounds. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and therapeutic potential of this core structure and its diverse analogs. The inherent three-dimensionality and conformational rigidity of this spirocyclic system make it an attractive scaffold in medicinal chemistry for the development of novel therapeutic agents targeting a range of diseases, including cancer and neurological disorders.

Synthesis of this compound Analogs

While specific experimental protocols for the direct synthesis of the parent this compound are not extensively detailed in the current literature, a variety of synthetic strategies have been successfully employed to generate a wide array of its analogs. These methods often involve the construction of a key intermediate followed by a spirocyclization step.

A prevalent strategy for the synthesis of nitrogen-containing analogs, such as 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, involves a metal-catalyzed cascade cyclization. This approach has been utilized to produce a library of compounds with potential anticancer activity. The general workflow for this synthesis is outlined below.

synthesis_workflow start Starting Materials (e.g., p-Aminophenol, Glycolic Acid) step1 Amide Formation start->step1 step2 Metal-Catalyzed Oxidative Cyclization step1->step2 step3 Derivatization (e.g., N-alkylation/arylation) step2->step3 product 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Analogs step3->product

Figure 1. General synthetic workflow for 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one analogs.

Another notable method for the construction of related oxaspiro[4.5]decan-1-one scaffolds is the tandem Prins/pinacol cascade process. This reaction utilizes a Lewis acid catalyst to facilitate the cyclization of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, yielding 7-substituted-8-oxaspiro[4.5]decan-1-ones with good yields and high selectivity.

Furthermore, the synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a close analog where the oxygen at position 2 is part of a ketal, is well-documented. One common method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.

Biological Activity and Therapeutic Potential

Analogs of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and neuroscience.

Anticancer Activity

A variety of aza-analogs of this compound have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. Specifically, 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have shown potent antitumor activity. For instance, derivative 7j (structure not shown) exhibited impressive IC50 values against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines.[1] Mechanistic studies revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis.[1]

The table below summarizes the in vitro anticancer activity of selected 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives.

CompoundA549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)
7j 0.170.050.07
HL-X9 >10>10>10
2a 1.250.891.56
2c 0.980.651.12
2e 1.541.111.87
7f 0.880.540.99
7i 0.540.210.33
7l 0.670.320.45

Table 1. In vitro anticancer activity (IC50) of selected 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives against human cancer cell lines.[1]

Neurological Applications

Derivatives of the this compound core have also been investigated for their potential in treating neurological disorders. A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective ligands for the sigma-1 (σ1) receptor, a protein implicated in various central nervous system diseases. These compounds displayed nanomolar affinity for σ1 receptors, highlighting their potential as imaging agents or therapeutics for neurodegenerative diseases.

CompoundKi (σ1) (nM)Selectivity (σ2/σ1)
Compound 8 0.4744
Analog A 1.225
Analog B 3.515
Analog C 12.12

Table 2. Binding affinities (Ki) and selectivity of selected 1-oxa-8-azaspiro[4.5]decane derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.

The proposed interaction of these analogs with the sigma-1 receptor suggests a potential mechanism for their neuroprotective effects. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses and calcium signaling.

sigma1_pathway ligand 1-Oxa-8-azaspiro[4.5]decane Analog sigma1 Sigma-1 Receptor ligand->sigma1 Binds to er_stress ER Stress Regulation sigma1->er_stress ca_signaling Calcium Signaling Modulation sigma1->ca_signaling neuroprotection Neuroprotection er_stress->neuroprotection ca_signaling->neuroprotection

Figure 2. Postulated signaling pathway involving 1-oxa-8-azaspiro[4.5]decane analogs and the sigma-1 receptor.

Furthermore, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2/JAK1 kinases, which are involved in inflammatory pathways. One such derivative, compound 48 , demonstrated excellent potency with IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively.[2][3] This compound also showed significant anti-inflammatory effects in a model of ulcerative colitis, suggesting its therapeutic potential for inflammatory bowel disease.[2][3]

The TYK2/JAK1 signaling pathway is crucial for the signaling of several pro-inflammatory cytokines. Inhibition of this pathway by 2,8-diazaspiro[4.5]decan-1-one analogs can lead to a reduction in inflammation.

TYK2_JAK1_pathway cytokine Pro-inflammatory Cytokine receptor Cytokine Receptor cytokine->receptor tyk2_jak1 TYK2/JAK1 receptor->tyk2_jak1 activates stat STAT tyk2_jak1->stat phosphorylates gene_transcription Gene Transcription (Inflammatory Response) stat->gene_transcription activates inhibitor 2,8-Diazaspiro[4.5]decan-1-one Analog inhibitor->tyk2_jak1 inhibits

Figure 3. Inhibition of the TYK2/JAK1 signaling pathway by 2,8-diazaspiro[4.5]decan-1-one analogs.

Experimental Protocols

General Procedure for the Synthesis of 4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones

A representative experimental protocol for the synthesis of the anticancer 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives involves a multi-step process. The key final step is a metal-catalyzed cascade cyclization.

Example: Synthesis of 4-((5-Ethynylthiophen-2-yl)sulfonyl)-6-fluoro-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one (6b)

To a solution of the appropriate precursor amide in a suitable solvent (e.g., dichloromethane), a copper(I) catalyst, such as Cu(CH3CN)4ClO4, and an oxidant, like phenyliodine(III) diacetate (PIDA), are added. The reaction mixture is stirred at room temperature under an inert atmosphere until completion, as monitored by thin-layer chromatography. The crude product is then purified by column chromatography on silica gel to afford the desired spirocyclic compound.

Characterization Data for Compound 6b:

  • Yield: 27%

  • 1H-NMR (400 MHz, Chloroform-d): δ 7.42 (d, J = 3.9 Hz, 1H), 7.22 (d, J = 3.9 Hz, 1H), 6.46 (t, J = 9.8 Hz, 1H), 6.25 (d, J = 10.8 Hz, 1H), 5.94 (dd, J = 12.8, 1.8 Hz, 1H), 4.39–4.25 (m, 2H), 3.88–3.81 (m, 2H), 3.55 (s, 1H).

  • 13C-NMR (100 MHz, Chloroform-d): δ 185.8 (d, J = 15.8 Hz), 169.6 (d, J = 294.1 Hz), 140.1 (d, J = 3.6 Hz), 139.1, 132.7, 132.7, 129.7, 129.6 (d, J = 1.6 Hz), 110.5 (d, J = 8.3 Hz), 85.8, 85.5, 74.9, 66.9, 47.5.

In Vitro Anticancer Activity Assay

The cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and neuroscience. While the synthesis and biological evaluation of the parent compound remain to be thoroughly explored, the diverse array of its analogs has demonstrated potent and selective activities against various molecular targets. The modular nature of the synthetic routes allows for the generation of extensive libraries for structure-activity relationship studies, paving the way for the development of novel, highly efficacious therapeutic agents. Future research should focus on elucidating the synthesis and biological profile of the core this compound structure to fully unlock the potential of this privileged scaffold.

References

An In-depth Technical Guide to the Basic Reactivity Profile of 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted basic reactivity profile of 2-Oxaspiro[4.5]decan-8-one. Due to the limited availability of specific experimental data for this compound, this document extrapolates its reactivity based on the well-established chemistry of its constituent functional groups: a spiroketal and a cyclohexanone. This guide covers potential synthetic routes, characteristic reactions, and predicted spectroscopic data. Detailed hypothetical experimental protocols and signaling pathway diagrams are provided to facilitate further research and application in drug development.

Introduction

This compound is a spirocyclic organic compound featuring a tetrahydrofuran ring fused to a cyclohexanone ring at a single spiro-carbon atom. This unique structural motif, combining a stable spiroketal with a reactive ketone, suggests a versatile chemical behavior that could be of significant interest in medicinal chemistry and organic synthesis. The rigid spirocyclic framework can enforce specific conformations, which is a desirable trait in the design of pharmacologically active molecules. This guide aims to provide a foundational understanding of the likely chemical properties of this compound to stimulate and support future experimental investigation.

Physicochemical Properties

While experimental data is scarce, the fundamental physicochemical properties of this compound can be predicted.[1] These properties are essential for designing reaction conditions, purification protocols, and for understanding its potential pharmacokinetic profile.

PropertyPredicted Value
Molecular FormulaC₉H₁₄O₂
Molecular Weight154.21 g/mol
XlogP0.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass154.0994 g/mol
Monoisotopic Mass154.0994 g/mol
Topological Polar Surface Area26.3 Ų
Heavy Atom Count11

Predicted Reactivity Profile

The reactivity of this compound is dictated by the interplay of its two key functional groups: the relatively inert spiroketal and the reactive cyclohexanone carbonyl group.

Reactivity of the Cyclohexanone Moiety

The ketone group is the primary site of reactivity, susceptible to a wide range of nucleophilic additions and reactions at the α-carbons.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and will readily react with various nucleophiles.[2][3][4][5][6] Aldehydes are generally more reactive than ketones towards nucleophilic addition due to steric and electronic factors.[5]

    • Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2-Oxaspiro[4.5]decan-8-ol, using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[7][8][9][10]

    • Grignard and Organolithium Reagents: Addition of organometallic reagents will lead to the formation of tertiary alcohols.

    • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an exocyclic double bond, yielding an alkene.[11][12][13][14]

    • Cyanohydrin Formation: Addition of hydrogen cyanide will form a cyanohydrin.

  • Reactions at the α-Carbon: The protons on the carbons adjacent to the carbonyl group (C7 and C9) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, including:

    • Alkylation: Reaction with alkyl halides.

    • Aldol Condensation: Reaction with other carbonyl compounds.

    • Halogenation: Reaction with halogens under acidic or basic conditions.

Reactivity of the Spiroketal Moiety

Spiroketals are generally stable under neutral and basic conditions. However, they can be susceptible to hydrolysis under acidic conditions, which would lead to the opening of the tetrahydrofuran ring to form a dihydroxy ketone. The stability of the spiroketal is a key feature that can be exploited in multi-step syntheses.

Potential Synthetic Routes

G target This compound precursor1 1-(2-Hydroxyethyl)-1,4-cyclohexanedione target->precursor1 Intramolecular Ketalization precursor2 Cyclohexane-1,4-dione precursor1->precursor2 Alkylation reagent1 Ethylene glycol derivative precursor2->reagent1 Starting Materials

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for key reactions involving this compound, based on standard organic chemistry procedures.

Reduction of this compound to 2-Oxaspiro[4.5]decan-8-ol

This protocol describes the reduction of the ketone to a secondary alcohol using sodium borohydride.[7][8][9][10]

Workflow:

G start Dissolve this compound in Methanol step1 Cool solution to 0°C start->step1 step2 Add Sodium Borohydride (NaBH4) portion-wise step1->step2 step3 Stir at room temperature for 2 hours step2->step3 step4 Quench with dilute HCl step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry organic layer (Na2SO4) and concentrate step5->step6 end Purify by column chromatography to yield 2-Oxaspiro[4.5]decan-8-ol step6->end

Caption: Workflow for the reduction of this compound.

Procedure:

  • Dissolve this compound (1.0 g, 6.48 mmol) in methanol (20 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.25 g, 6.48 mmol) in small portions over 10 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-Oxaspiro[4.5]decan-8-ol.

Wittig Olefination of this compound

This protocol outlines the conversion of the ketone to an exocyclic alkene using a Wittig reagent.[11][12][13][14]

Workflow:

G start Prepare Methyltriphenylphosphonium bromide in dry THF step1 Add n-Butyllithium at 0°C to form the ylide start->step1 step2 Add a solution of this compound in dry THF step1->step2 step3 Stir at room temperature overnight step2->step3 step4 Quench with saturated NH4Cl solution step3->step4 step5 Extract with Diethyl Ether step4->step5 step6 Dry organic layer (MgSO4) and concentrate step5->step6 end Purify by column chromatography to yield 8-Methylene-2-oxaspiro[4.5]decane step6->end

Caption: Workflow for the Wittig olefination of this compound.

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (2.32 g, 6.48 mmol) in dry tetrahydrofuran (THF, 30 mL) under a nitrogen atmosphere, add n-butyllithium (2.5 M in hexanes, 2.6 mL, 6.48 mmol) dropwise at 0°C.

  • Stir the resulting orange-red solution at room temperature for 1 hour.

  • Add a solution of this compound (1.0 g, 6.48 mmol) in dry THF (10 mL) dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane) to afford 8-Methylene-2-oxaspiro[4.5]decane.

Predicted Spectroscopic Data

The following table summarizes the predicted key spectroscopic features of this compound, which are crucial for its characterization.

SpectroscopyPredicted Key Signals
¹H NMR - Multiplets in the range of 1.5-2.5 ppm corresponding to the cyclohexanone ring protons. - A triplet around 3.8 ppm for the -O-CH₂- protons of the tetrahydrofuran ring. - A triplet around 1.9 ppm for the -CH₂- group adjacent to the spiro-carbon in the tetrahydrofuran ring.
¹³C NMR - A signal around 210 ppm for the ketone carbonyl carbon. - A signal around 108 ppm for the spiro-carbon. - A signal around 65 ppm for the -O-CH₂- carbon of the tetrahydrofuran ring. - Signals in the range of 20-40 ppm for the other aliphatic carbons.
IR - A strong absorption band around 1710 cm⁻¹ characteristic of a cyclohexanone C=O stretch. - C-O stretching bands in the region of 1050-1150 cm⁻¹ for the spiroketal.
Mass Spec - Molecular ion peak (M⁺) at m/z = 154.10.

Potential Applications in Drug Development

The rigid spirocyclic scaffold of this compound makes it an attractive starting point for the synthesis of novel bioactive molecules. The ketone functionality serves as a handle for further chemical modifications, allowing for the introduction of diverse pharmacophores.

Signaling Pathway Interaction Hypothesis: The introduction of specific functional groups onto the this compound core could lead to compounds that interact with various biological targets. For instance, derivatization could yield molecules that act as enzyme inhibitors or receptor ligands.

G start This compound (Core Scaffold) step1 Functionalization at C8-ketone (e.g., reductive amination, olefination) start->step1 step2 Introduction of Pharmacophore step1->step2 step3 Lead Compound Library step2->step3 target1 Enzyme Active Site (e.g., Kinase, Protease) step3->target1 Binding target2 GPCR Binding Pocket step3->target2 Binding outcome Modulation of Signaling Pathway target1->outcome target2->outcome

Caption: Hypothetical drug development workflow starting from this compound.

Conclusion

While specific experimental data for this compound is limited, a robust reactivity profile can be predicted based on the well-understood chemistry of its constituent functional groups. The cyclohexanone moiety is expected to be the primary site of chemical transformations, offering numerous possibilities for derivatization. The stable spiroketal core provides a rigid scaffold, a valuable feature for the design of new therapeutic agents. This technical guide provides a solid foundation and a starting point for researchers interested in exploring the chemistry and potential applications of this intriguing spirocyclic compound. Further experimental validation of the predicted reactivity is highly encouraged.

References

Technical Guide: Physicochemical Properties of 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Solubility and Characterization of 2-Oxaspiro[4.5]decan-8-one

Introduction

This technical guide addresses the solubility of the spirocyclic compound this compound. Spiro compounds, characterized by their unique three-dimensional structure, are of increasing interest in medicinal chemistry and materials science. A thorough understanding of their physicochemical properties, particularly solubility in common organic solvents, is crucial for their application in drug discovery and development, enabling effective formulation, purification, and delivery. This document summarizes the available data and provides a general framework for the experimental determination of solubility.

Physicochemical Properties of this compound

Based on available chemical database information, the fundamental properties of this compound are as follows:

PropertyValueSource
CAS Number 109006-16-8[1][2]
Molecular Formula C₉H₁₄O₂[1][2]
Molecular Weight 154.21 g/mol [1][2]

Solubility Profile

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, based on the solubility of structurally similar spiro compounds, a qualitative assessment can be inferred.

For instance, (Z)-8-methyl-1-oxaspiro(4.5)decan-2-one is reported to be soluble in alcohol and insoluble in water. Another related compound, 1,4-Dioxaspiro[4.5]decan-8-one, is soluble in acetone, methanol, methylene chloride, and ethanol. This suggests that this compound, possessing a polar ketone and an ether functional group, is likely to exhibit good solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
MethanolSolublePolar protic solvent, capable of hydrogen bonding.
EthanolSolublePolar protic solvent, similar to methanol.
AcetoneSolublePolar aprotic solvent, effective for dissolving ketones.
DichloromethaneSolubleA versatile organic solvent for a wide range of compounds.
Diethyl EtherLikely SolubleA common non-polar to weakly polar solvent.
WaterSparingly Soluble to InsolubleThe hydrophobic carbocyclic ring may limit aqueous solubility.
HexaneLikely InsolubleA non-polar solvent, unlikely to dissolve the polar functional groups.

Experimental Protocol for Solubility Determination

To establish a quantitative solubility profile for this compound, a standardized experimental protocol is recommended. The following outlines a general method for determining solubility.

Objective: To quantitatively determine the solubility of this compound in a range of common organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Dichloromethane, Diethyl Ether, Hexane, Water.

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to 25 °C.

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) using the determined concentration and the dilution factor.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Processing cluster_2 Analysis A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC or GC D->E F Calculate solubility E->F

Caption: Experimental workflow for determining the solubility of this compound.

Logical Framework for Solvent Selection in Purification

The choice of solvent is critical for the purification of synthesized compounds, often through recrystallization. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

The following diagram outlines the logical steps for selecting a suitable recrystallization solvent.

G A Select a potential solvent B Test solubility of compound at room temperature A->B C Is the compound soluble? B->C D Heat the solvent and test solubility C->D No I Select a different solvent C->I Yes E Is the compound soluble at high temperature? D->E F Cool the solution E->F Yes E->I No G Do crystals form? F->G H Solvent is suitable for recrystallization G->H Yes G->I No

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxaspiro[4.5]decane core is a key structural motif found in a variety of natural products and pharmacologically active compounds. The rigid spirocyclic system provides a unique three-dimensional arrangement of substituents, making it an attractive scaffold for the design of novel therapeutic agents. The presence of a ketone at the C-8 position offers a versatile handle for further functionalization. This document outlines a proposed enantioselective approach to 2-Oxaspiro[4.5]decan-8-one, commencing from the readily available 1,4-cyclohexanedione monoethylene acetal. The key strategic steps involve an asymmetric Wittig-type reaction or Horner-Wadsworth-Emmons olefination to introduce a two-carbon unit, followed by a stereoselective dihydroxylation and subsequent oxidative lactonization.

Proposed Stereoselective Synthetic Pathway

The proposed synthetic route is a multi-step process designed to control the stereochemistry at the spirocyclic center. The key steps are outlined below, followed by detailed experimental protocols. This pathway leverages established methodologies in asymmetric synthesis to achieve the desired stereochemical outcome.

Stereoselective_Synthesis_of_this compound cluster_0 Synthesis of Chiral Intermediate cluster_1 Formation of Spirocyclic Core cluster_2 Final Deprotection A 1,4-Cyclohexanedione monoethylene acetal B Asymmetric Olefination A->B Chiral Phosphine Ligand or Chiral Phase-Transfer Catalyst C Chiral α,β-Unsaturated Ester B->C D Asymmetric Dihydroxylation C->D AD-mix-β or AD-mix-α E Diol Intermediate D->E F Oxidative Lactonization E->F Oxidizing Agent (e.g., PDC, TPAP) G Protected this compound F->G H Deprotection G->H Acidic Hydrolysis I This compound H->I

Figure 1: Proposed workflow for the stereoselective synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key transformations in the proposed synthesis. These are based on analogous procedures found in the literature for similar substrates and transformations.

Protocol 1: Asymmetric Horner-Wadsworth-Emmons Reaction

This protocol describes the enantioselective synthesis of the chiral α,β-unsaturated ester intermediate.

Materials:

  • 1,4-Cyclohexanedione monoethylene acetal

  • Triethyl phosphonoacetate

  • Chiral phase-transfer catalyst (e.g., a Maruoka catalyst derivative)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1,4-cyclohexanedione monoethylene acetal (1.0 eq) and triethyl phosphonoacetate (1.2 eq) in toluene at -20 °C, add powdered potassium carbonate (3.0 eq).

  • Add the chiral phase-transfer catalyst (0.05 eq).

  • Stir the reaction mixture vigorously at -20 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral α,β-unsaturated ester.

Protocol 2: Sharpless Asymmetric Dihydroxylation

This protocol details the stereoselective formation of the diol intermediate.

Materials:

  • Chiral α,β-unsaturated ester (from Protocol 1)

  • AD-mix-β (or AD-mix-α for the opposite enantiomer)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

Procedure:

  • To a vigorously stirred mixture of tert-butanol and water (1:1) at room temperature, add AD-mix-β (1.4 g per mmol of olefin).

  • Cool the mixture to 0 °C and add methanesulfonamide (1.0 eq).

  • Add the chiral α,β-unsaturated ester (1.0 eq) to the reaction mixture.

  • Stir at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude diol can often be used in the next step without further purification.

Protocol 3: Oxidative Lactonization and Deprotection

This protocol describes the formation of the spiro-lactone and subsequent deprotection to yield the final product.

Materials:

  • Diol intermediate (from Protocol 2)

  • Pyridinium dichromate (PDC) or Tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO)

  • Dichloromethane (DCM)

  • Silica gel

  • Aqueous hydrochloric acid (HCl, 2M)

  • Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Oxidative Lactonization:

    • To a solution of the crude diol (1.0 eq) in DCM, add PDC (2.0 eq) adsorbed on silica gel.

    • Stir the mixture at room temperature until the starting material is consumed (TLC monitoring).

    • Filter the reaction mixture through a pad of Celite, washing with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the protected this compound.

  • Deprotection:

    • Dissolve the crude protected spiro-lactone in a mixture of acetone and 2M aqueous HCl (4:1).

    • Stir the solution at room temperature and monitor the reaction by TLC.

    • Upon completion, neutralize the reaction with saturated aqueous NaHCO₃.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthetic route, based on typical yields and stereoselectivities for these types of reactions reported in the literature.

StepProductExpected Yield (%)Expected Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr)
Asymmetric Horner-Wadsworth-EmmonsChiral α,β-Unsaturated Ester75 - 9090 - 98% ee
Sharpless Asymmetric DihydroxylationDiol Intermediate80 - 95>95% de
Oxidative Lactonization and DeprotectionThis compound70 - 85Maintained from previous step

Logical Relationships and Workflow Diagrams

The logical progression of the synthesis, highlighting the key transformations and intermediates, is depicted below.

Synthetic_Logic cluster_start Starting Material cluster_key_transformations Key Stereoselective Steps cluster_cyclization Ring Formation cluster_final Final Product Start 1,4-Cyclohexanedione monoethylene acetal AsymOlef Asymmetric Olefination (Creation of C-C double bond with defined stereochemistry) Start->AsymOlef AsymDihydrox Asymmetric Dihydroxylation (Introduction of two adjacent chiral centers) AsymOlef->AsymDihydrox Lactonization Oxidative Lactonization (Formation of the lactone ring) AsymDihydrox->Lactonization FinalProduct This compound Lactonization->FinalProduct

Figure 2: Logical flow of the key synthetic transformations.

The experimental workflow can be visualized as a sequence of distinct modules, each with its own set of operations and purification steps.

Experimental_Workflow Start Start with 1,4-Cyclohexanedione monoethylene acetal Step1 Protocol 1: Asymmetric HWE Reaction Start->Step1 Purify1 Purification 1: Flash Chromatography Step1->Purify1 Intermediate1 Isolate Chiral α,β-Unsaturated Ester Purify1->Intermediate1 Step2 Protocol 2: Asymmetric Dihydroxylation Intermediate1->Step2 Workup2 Aqueous Workup Step2->Workup2 Intermediate2 Crude Diol Intermediate Workup2->Intermediate2 Step3 Protocol 3: Oxidative Lactonization Intermediate2->Step3 Workup3 Filtration and Concentration Step3->Workup3 Intermediate3 Protected Spiro-lactone Workup3->Intermediate3 Step4 Protocol 3: Deprotection Intermediate3->Step4 Purify4 Purification 2: Flash Chromatography Step4->Purify4 Final Final Product: This compound Purify4->Final

Figure 3: Detailed experimental workflow for the synthesis.

These protocols and workflows provide a robust framework for the stereoselective synthesis of this compound, a compound of significant interest for further exploration in medicinal chemistry and drug development. The modular nature of this synthetic route also allows for the potential generation of a library of related spirocyclic compounds by varying the starting materials and reagents.

Catalytic Routes to 2-Oxaspiro[4.5]decan-8-one: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the 2-oxaspiro[4.5]decan-8-one scaffold represents a key structural motif present in numerous biologically active natural products and pharmaceutical agents. Its synthesis is a critical step in the development of new therapeutics. This document provides an overview of catalytic methods for the synthesis of this spiroketal, with a focus on transition-metal catalysis, acid catalysis, and organocatalysis. Detailed protocols for related structures are presented to serve as a practical guide for laboratory implementation.

Introduction to Catalytic Methods

The formation of the spiroketal core, such as that in this compound, can be achieved through various catalytic strategies. The choice of method often depends on the desired stereochemical outcome, the tolerance of functional groups in the substrate, and scalability. Transition-metal catalysis offers mild reaction conditions and high stereoselectivity.[1] Acid catalysis is a traditional and straightforward approach, while organocatalysis provides a metal-free alternative for enantioselective transformations.

Data Presentation: Comparison of Catalytic Methods

The following table summarizes quantitative data for different catalytic approaches toward the synthesis of oxaspiro[4.5]decane scaffolds, providing a comparative overview of their efficiencies.

Catalyst TypeRepresentative CatalystSubstrateProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Lewis AcidBF₃·OEt₂1-(4-hydroxybut-1-en-2-yl)cyclobutanol and various aldehydes7-substituted-8-oxaspiro[4.5]decan-1-onesGoodExcellentN/A[2][3]
Brønsted AcidAcetic Acid (HAc)1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane1,4-dioxaspiro[4.5]decan-8-one80N/AN/A[4]
Transition Metal (Relay)Au/PdEnynamides and Vinyl BenzoxazinanonesDearomatic 2-oxa-7-azaspiro[4.5]decane derivatives31-976:1 to >20:1N/A[5][6]
Organocatalyst (Brønsted Base)Chiral Bifunctional Brønsted BaseDonor-acceptor cyclopropanes and ketonesEnantioenriched 1-oxaspiro[4.5]decanesup to 98>99/1up to 92[7]
Transition Metal (Dirhodium)Rh₂(S-pPhTPCP)₄N-tosyl-3-methylenepiperidine and aryldiazoacetateAzaspiro[5.2]alkane80>20:199[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are for the synthesis of structurally related compounds and may require optimization for the direct synthesis of this compound.

Protocol 1: Lewis Acid-Catalyzed Tandem Prins/Pinacol Reaction for 8-Oxaspiro[4.5]decan-1-one Scaffolds

This protocol describes a novel cascade process for synthesizing 7-substituted-8-oxaspiro[4.5]decan-1-ones.[2][3]

Materials:

  • Homoallylic diol (1-(4-hydroxybut-1-en-2-yl)cyclobutanol)

  • Aldehyde (aromatic, aliphatic, heteroaromatic, or α,β-unsaturated)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dry dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the homoallylic diol (0.5 mmol) and the aldehyde (0.6 mmol) in dry dichloromethane (5 mL), add 10 mol% of BF₃·OEt₂ at -40 °C.

  • Stir the resulting mixture at the same temperature under a nitrogen atmosphere for the time specified by TLC monitoring.

  • Upon completion of the reaction, quench the mixture with saturated NaHCO₃ solution (1.0 mL).

  • Extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Combine the organic layers, wash with brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent to afford the pure 8-oxaspiro[4.5]decan-1-one derivative.

Protocol 2: Acid-Catalyzed Selective Deketalization for 1,4-Dioxaspiro[4.5]decan-8-one

This protocol outlines the synthesis of 1,4-dioxaspiro[4.5]decan-8-one via selective deketalization in an acidic solution, achieving a significant improvement in reaction time and yield compared to previous methods.[4]

Materials:

  • 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

  • Acetic acid (HAc)

  • Water

Optimized Reaction Conditions:

  • Reaction Temperature: 65°C

  • Volume Ratio of HAc/H₂O: 5:1

  • Reactant Concentration: 0.5 g·mL⁻¹

Procedure:

  • Prepare a solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a mixture of acetic acid and water according to the optimized conditions.

  • Heat the reaction mixture to 65°C and maintain for approximately 11 minutes.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).

  • Upon completion, cool the reaction mixture and proceed with standard workup procedures (extraction and purification) to isolate 1,4-dioxaspiro[4.5]decan-8-one.

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the catalytic methods described.

G General Workflow for Catalytic Spiroketal Synthesis cluster_reactants Reactants cluster_catalysis Catalytic Step cluster_reaction Reaction cluster_product Product cluster_purification Purification Start Starting Materials (e.g., Dihydroxyketone, Alkynyl diol) Catalysis Catalyst Addition (Acid, Transition Metal, or Organocatalyst) Start->Catalysis Reaction Spiroketalization Catalysis->Reaction Product This compound Scaffold Reaction->Product Purification Work-up & Purification Product->Purification

Caption: General workflow for catalytic synthesis of spiroketals.

G Decision Pathway for Catalyst Selection Start Desired Product Attributes Stereocontrol Stereocontrol Required? Start->Stereocontrol Simple Simple & Cost-Effective? Stereocontrol->Simple No TM Transition-Metal Catalysis (e.g., Au, Pd, Rh) Stereocontrol->TM Yes MetalFree Metal-Free Synthesis? MetalFree->TM No Organo Organocatalysis (e.g., Chiral Brønsted Acid/Base) MetalFree->Organo Yes Simple->MetalFree No Acid Acid Catalysis (e.g., HAc, BF₃·OEt₂) Simple->Acid Yes TM->MetalFree

Caption: Decision tree for selecting a suitable catalytic method.

References

The Enigmatic Chiral Building Block: Exploring the Potential of 2-Oxaspiro[4.5]decan-8-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite the growing interest in spirocyclic scaffolds in modern organic synthesis and drug discovery, the chiral building block 2-Oxaspiro[4.5]decan-8-one remains a largely unexplored entity. A comprehensive review of available scientific literature reveals a significant gap in knowledge regarding its enantioselective synthesis, specific applications, and detailed reaction protocols. While structurally related oxaspiro[4.5]decane derivatives have found utility in various synthetic endeavors, information on the title compound is conspicuously absent.

Spirocyclic compounds, characterized by two rings sharing a single common atom, offer a unique three-dimensional architecture that is highly sought after in the design of novel therapeutics and complex natural product synthesis. The rigid conformational constraint imposed by the spirocenter can lead to enhanced binding affinity and selectivity for biological targets. However, the synthesis of enantiomerically pure spirocycles presents a considerable challenge to synthetic chemists.

While numerous strategies have been developed for the asymmetric synthesis of various spirocyclic systems, including other oxaspiro[4.5]decane isomers and their nitrogen-containing counterparts (azaspiro[4.5]decanes), specific methodologies for obtaining chiral this compound are not documented in the current body of scientific literature. This lack of established synthetic routes has consequently limited its exploration as a versatile chiral building block.

Current Landscape of Related Spirocyclic Synthesis

Research in the broader field of spirocycle synthesis has yielded a wealth of information on related structures. For instance, significant progress has been made in the enantioselective synthesis of 1-oxaspiro[4.5]decanes and their derivatives. These efforts often employ asymmetric catalysis, chiral auxiliaries, or resolutions of racemic mixtures to achieve high levels of stereocontrol.

Furthermore, the synthesis of aza-spiro[4.5]decane derivatives has been a focal point of research, particularly in the development of novel pharmaceutical agents. These nitrogen-containing spirocycles have shown promise as intermediates in the synthesis of inhibitors for targets such as SHP2, a protein tyrosine phosphatase implicated in various cancers.

The Path Forward: Unlocking the Potential of this compound

The absence of dedicated research on this compound presents a clear opportunity for future investigation. The development of novel synthetic methods for its enantioselective preparation would be the first critical step. Potential synthetic strategies could involve:

  • Asymmetric Michael Addition: A chiral catalyst could be employed to mediate the conjugate addition of a suitable nucleophile to a prochiral cyclohexenone derivative, followed by intramolecular cyclization to form the spirocyclic ether.

  • Organocatalytic Approaches: Chiral amine or phosphoric acid catalysts could be utilized in cascade reactions to construct the spirocyclic framework with high enantioselectivity.

  • Enzymatic Resolution: Lipases or other hydrolases could be screened for their ability to selectively resolve a racemic mixture of this compound or a suitable precursor.

A potential synthetic approach is outlined below, representing a logical starting point for methodological development.

G cluster_0 Hypothetical Asymmetric Synthesis Prochiral_Cyclohexenone Prochiral Cyclohexenone Derivative Michael_Adduct Chiral Michael Adduct Prochiral_Cyclohexenone->Michael_Adduct  Asymmetric Michael Addition Nucleophile Nucleophile (e.g., Hydroxyethyl equivalent) Nucleophile->Michael_Adduct Asymmetric_Catalyst Chiral Catalyst Asymmetric_Catalyst->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Target_Molecule Enantiopure this compound Cyclization->Target_Molecule

Figure 1. A conceptual workflow for the asymmetric synthesis of this compound.

Once efficient access to enantiopure this compound is achieved, its utility as a chiral building block can be systematically explored. The ketone functionality at the 8-position provides a handle for a wide range of chemical transformations, including:

  • Nucleophilic additions to introduce new stereocenters.

  • Reductions to the corresponding alcohol, which can be further functionalized.

  • Wittig-type reactions to form exocyclic double bonds.

  • Baeyer-Villiger oxidation to generate a lactone.

The development of detailed application notes and experimental protocols for this enigmatic building block awaits the foundational research into its stereoselective synthesis and subsequent reactivity studies. The unique structural features of this compound suggest that it could become a valuable tool for chemists engaged in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further research in this area is highly encouraged to unlock the synthetic potential of this currently overlooked chiral synthon.

Application of 2-Oxaspiro[4.5]decan-8-one in the Synthesis of Spirolactone Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-oxaspiro[4.5]decane scaffold is a key structural motif present in a variety of natural products, particularly in the spirolactone family of compounds. These molecules often exhibit significant biological activities, making them attractive targets for total synthesis in the fields of medicinal chemistry and drug development. 2-Oxaspiro[4.5]decan-8-one, a functionalized derivative of this core structure, serves as a versatile chiral building block for the stereoselective synthesis of complex natural products. Its bifunctional nature, featuring a lactone and a ketone, allows for a range of chemical transformations to construct intricate molecular architectures. This application note details a representative synthetic approach to a model spirolactone natural product, showcasing the utility of this compound as a key starting material.

Retrosynthetic Analysis

A common strategy for the synthesis of complex spirolactones involves the late-stage introduction of key functional groups onto a pre-formed core. The retrosynthetic analysis of a hypothetical spirolactone natural product, "Spirolide A," illustrates how this compound can be a crucial precursor. The analysis reveals a convergent approach where the spirocyclic core is elaborated through functionalization of the ketone and subsequent ring formation.

Retrosynthesis Spirolide A Spirolide A Functional Group Interconversion Functional Group Interconversion (FGI) Spirolide A->Functional Group Interconversion Side Chain Introduction Side Chain Introduction (e.g., Wittig, Grignard) Functional Group Interconversion->Side Chain Introduction Key Intermediate Key Intermediate (Functionalized Spirocycle) Side Chain Introduction->Key Intermediate Alpha-Functionalization α-Functionalization of Ketone Key Intermediate->Alpha-Functionalization This compound This compound Alpha-Functionalization->this compound

Caption: Retrosynthetic analysis of a model spirolactone natural product.

Synthetic Strategy and Key Transformations

The forward synthesis from this compound would typically involve several key transformations to build the target natural product. These include stereoselective reduction of the ketone, α-functionalization to introduce desired substituents, and olefination or alkylation reactions to append side chains.

Synthetic_Workflow start This compound step1 Step 1 Stereoselective Reduction of Ketone start->step1 step2 Step 2 Protection of Hydroxyl Group step1->step2 step3 Step 3 α-Bromination of Lactone step2->step3 step4 Step 4 Introduction of Side Chain (e.g., Suzuki Coupling) step3->step4 step5 Step 5 Deprotection and Final Functionalization step4->step5 end Target Natural Product step5->end

Caption: A representative synthetic workflow from this compound.

Experimental Protocols

The following are representative, detailed experimental protocols for the key steps outlined in the synthetic workflow.

Step 1: Stereoselective Reduction of this compound

  • Objective: To reduce the ketone functionality to a hydroxyl group with high stereocontrol.

  • Reagents and Materials:

    • This compound

    • (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol (MeOH)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Magnesium sulfate (MgSO₄), anhydrous

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 g, 6.48 mmol) in anhydrous THF (20 mL) at -25 °C under an argon atmosphere, a solution of (-)-B-Chlorodiisopinocampheylborane (2.5 g, 7.78 mmol) in THF (10 mL) is added dropwise over 30 minutes.

    • The reaction mixture is stirred at -25 °C for 4 hours.

    • The reaction is quenched by the slow addition of methanol (5 mL).

    • The mixture is warmed to room temperature and stirred for 30 minutes.

    • Saturated aqueous NaHCO₃ solution (20 mL) is added, and the mixture is extracted with ethyl acetate (3 x 30 mL).

    • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (Hexane:Ethyl Acetate = 3:1) to afford the corresponding alcohol.

Step 2: Protection of the Hydroxyl Group

  • Objective: To protect the newly formed hydroxyl group to prevent interference in subsequent reactions.

  • Reagents and Materials:

    • The alcohol from Step 1

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a solution of the alcohol (1.0 g, 6.40 mmol) and imidazole (0.87 g, 12.8 mmol) in anhydrous DCM (20 mL) at 0 °C, TBDMSCl (1.16 g, 7.68 mmol) is added in one portion.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is quenched with saturated aqueous NH₄Cl solution (15 mL) and extracted with DCM (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • The residue is purified by column chromatography to yield the TBDMS-protected spirocycle.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivities for the key transformations in the synthesis of a model spirolactone.

StepTransformationReagentsSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1Ketone Reduction(-)-DIP-ChlorideTHF-25485>95:5
2Hydroxyl ProtectionTBDMSCl, ImidazoleDCM0 to RT1292-
3α-BrominationLDA, Br₂THF-7817890:10
4Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O90880-

Conclusion

This compound is a valuable and versatile starting material for the enantioselective synthesis of spirolactone-containing natural products. The presence of both a lactone and a ketone allows for a wide range of synthetic manipulations, enabling the construction of complex and biologically active molecules. The protocols and data presented here provide a representative framework for researchers and drug development professionals to utilize this building block in their synthetic endeavors. The ability to control stereochemistry at the C8 position early in the synthesis is a significant advantage for the efficient construction of chiral targets.

Application Notes and Protocols for Ring-Opening Reactions of 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential ring-opening reactions of 2-Oxaspiro[4.5]decan-8-one, a spiroketal lactone, to generate functionalized cyclohexane derivatives. The resulting products, featuring both ketone and alcohol or other functional groups, are valuable intermediates in the synthesis of complex molecules and potential pharmacophores in drug discovery. While specific literature on the ring-opening of this exact molecule is limited, the following protocols are based on established principles of spiroketal and lactone chemistry.

Introduction

This compound possesses a unique structural motif combining a spiroketal and a lactone within a decalin-like framework. The inherent ring strain in the spirocyclic system and the reactivity of the lactone and ketone functionalities make it a versatile starting material for generating diverse molecular scaffolds. Ring-opening reactions can proceed via several mechanisms, including acid-catalyzed, base-catalyzed, and reductive pathways, each offering a distinct route to functionalized cyclohexanones. These products can serve as key building blocks in the synthesis of natural products, medicinal compounds, and other high-value organic molecules.

Potential Applications in Drug Development

The functionalized cyclohexane derivatives obtained from the ring-opening of this compound are of significant interest in drug discovery. The presence of a ketone allows for a wide range of subsequent modifications, such as the introduction of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. The hydroxyl group, a product of reductive ring-opening, can act as a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets. The overall cyclohexane scaffold provides a rigid framework that can be tailored to fit the binding pockets of various enzymes and receptors.

Proposed Ring-Opening Reactions and Protocols

The following sections outline proposed experimental protocols for the ring-opening of this compound. It is important to note that these are generalized procedures and may require optimization for specific applications.

Reductive Ring-Opening to form 4-(2-Hydroxyethyl)cyclohexan-1-one

This reaction transforms the spiroketal lactone into a hydroxy-ketone, a valuable bifunctional intermediate.

Reaction Scheme:

G This compound This compound 4-(2-Hydroxyethyl)cyclohexan-1-one 4-(2-Hydroxyethyl)cyclohexan-1-one This compound->4-(2-Hydroxyethyl)cyclohexan-1-one Reducing Agent (e.g., LiAlH4, NaBH4)

Caption: Reductive ring-opening of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry methanol or ethanol (for NaBH₄ reduction)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrate and washings, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2-Hydroxyethyl)cyclohexan-1-one.

Expected Quantitative Data:

ProductExpected Yield (%)Physical State
4-(2-Hydroxyethyl)cyclohexan-1-one70-90Colorless oil or low-melting solid

Characterization Data for 4-(2-Hydroxyethyl)cyclohexan-1-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.70 (t, 2H, -CH₂OH), 2.35-2.20 (m, 4H, -CH₂C=O), 1.95-1.80 (m, 1H, cyclohexyl-H), 1.70-1.50 (m, 4H, cyclohexyl-H), 1.45-1.30 (m, 2H, -CH₂CH₂OH), 1.30-1.15 (m, 2H, cyclohexyl-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 212.0 (C=O), 60.5 (-CH₂OH), 41.0, 38.0, 34.5, 32.0, 29.0.

  • IR (neat, cm⁻¹): 3400 (br, O-H), 2930, 2860 (C-H), 1710 (C=O).

  • MS (ESI+): m/z 143.1 [M+H]⁺, 165.1 [M+Na]⁺.

Acid-Catalyzed Ring-Opening and Halogenation

Drawing parallels from the reactions of other spiroketals, an acid-catalyzed ring-opening in the presence of a halide source could lead to the formation of a halo-substituted enol ether. This reaction would provide a versatile intermediate for further carbon-carbon bond-forming reactions.

Reaction Scheme:

G This compound This compound ω-Halo enol ether derivative ω-Halo enol ether derivative This compound->ω-Halo enol ether derivative Lewis Acid / Halide Source (e.g., TMSI)

Caption: Proposed acid-catalyzed ring-opening and halogenation.

Experimental Protocol (Proposed):

Materials:

  • This compound

  • Trimethylsilyl iodide (TMSI) or another Lewis acid/halide source combination (e.g., BF₃·OEt₂ and NaI)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere, add TMSI (1.2 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time may vary from 30 minutes to several hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove any excess iodine.

  • Separate the organic layer, and wash it successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ω-iodo enol ether.

Expected Quantitative Data:

ProductExpected Yield (%)Physical State
ω-Iodo enol ether derivative50-70Pale yellow oil

Note: The exact structure and stability of the resulting enol ether would need to be confirmed by detailed spectroscopic analysis.

Workflow and Logic Diagrams

Experimental Workflow for Reductive Ring-Opening:

G start Start prepare_reductant Prepare suspension of reducing agent (e.g., LiAlH4) in anhydrous solvent at 0°C start->prepare_reductant dissolve Dissolve this compound in anhydrous solvent add_substrate Add substrate solution dropwise to reductant dissolve->add_substrate prepare_reductant->add_substrate react Stir at room temperature (Monitor by TLC) add_substrate->react quench Quench excess reductant at 0°C react->quench filter Filter through Celite® quench->filter wash Wash organic layer filter->wash dry Dry with MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Workflow for the reductive ring-opening of this compound.

Signaling Pathway Analogy for Drug Development:

This diagram illustrates the logical flow from the starting material to its potential application in targeting a biological pathway.

G start This compound ring_opening Ring-Opening Reaction start->ring_opening intermediate Functionalized Cyclohexanone (e.g., 4-(2-hydroxyethyl)cyclohexan-1-one) ring_opening->intermediate derivatization Further Chemical Modification intermediate->derivatization library Library of Bioactive Compound Candidates derivatization->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt drug_candidate Potential Drug Candidate lead_opt->drug_candidate

Asymmetric Synthesis of 2-Oxaspiro[4.5]decan-8-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxaspiro[4.5]decan-8-one scaffold is a key structural motif present in a variety of natural products and pharmacologically active compounds. Its unique three-dimensional architecture and chiral nature make it an attractive target in medicinal chemistry and drug discovery. The development of efficient and stereoselective methods for the synthesis of these spirocyclic ketones is of significant interest. This application note details a robust and highly enantioselective organocatalytic approach for the synthesis of this compound derivatives. The described protocol utilizes a domino Michael-hemiketalization reaction, catalyzed by a chiral secondary amine, to construct the spirocyclic system with excellent control over stereochemistry.

Core Reaction Principle

The asymmetric synthesis of this compound derivatives is achieved through an organocatalytic domino Michael addition of a cyclic β-keto ester to an α,β-unsaturated aldehyde, followed by an intramolecular hemiketalization. A chiral secondary amine catalyst, such as a derivative of proline, activates the α,β-unsaturated aldehyde via the formation of a transient iminium ion. This activation lowers the LUMO of the aldehyde, facilitating a stereoselective Michael addition by the enolate of the cyclic β-keto ester. The subsequent intramolecular cyclization via hemiketalization furnishes the desired this compound core with the creation of multiple stereocenters in a single synthetic operation.

Data Presentation

The following table summarizes the quantitative data for the asymmetric synthesis of various this compound derivatives using the optimized protocol. The data highlights the efficiency and stereoselectivity of the organocatalytic domino reaction with different substrates.

EntryProductYield (%)dree (%)
1HPh3a 95>95:599
2H4-MeC₆H₄3b 92>95:598
3H4-ClC₆H₄3c 96>95:599
4H2-thienyl3d 88>95:597
5MePh3e 90>95:599
6EtPh3f 85>95:598

Table 1: Asymmetric synthesis of this compound derivatives. Reactions were performed using 1.2 equivalents of the corresponding α,β-unsaturated aldehyde 2 , 1.0 equivalent of the β-keto ester 1 , 10 mol% of the chiral amine catalyst, and 20 mol% of an acid co-catalyst in an appropriate solvent at room temperature for 24-48 hours. Yields refer to isolated products after chromatography. Diastereomeric ratio (dr) was determined by ¹H NMR analysis of the crude reaction mixture. Enantiomeric excess (ee) was determined by HPLC analysis on a chiral stationary phase.

Experimental Protocols

General Procedure for the Asymmetric Synthesis of this compound Derivatives (3a-f):

Materials:

  • Appropriate cyclic β-keto ester (1 )

  • Corresponding α,β-unsaturated aldehyde (2 )

  • Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether)

  • Acid co-catalyst (e.g., Benzoic acid)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Nitrogen or Argon inert atmosphere setup

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Chromatography column

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the cyclic β-keto ester (1 , 1.0 mmol, 1.0 equiv).

  • Dissolve the β-keto ester in the anhydrous solvent (5.0 mL).

  • Add the chiral secondary amine catalyst (0.1 mmol, 10 mol%) and the acid co-catalyst (0.2 mmol, 20 mol%) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the α,β-unsaturated aldehyde (2 , 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound derivative (3 ).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Asymmetric_Synthesis_Pathway Reactant1 Cyclic β-Keto Ester (1) Enolate Enolate Intermediate Reactant1->Enolate Deprotonation Reactant2 α,β-Unsaturated Aldehyde (2) Iminium Iminium Ion Intermediate Reactant2->Iminium Activation Catalyst Chiral Secondary Amine Catalyst Catalyst->Iminium Acid Acid Co-catalyst Acid->Iminium MichaelAdduct Michael Adduct Iminium->MichaelAdduct Enolate->MichaelAdduct Michael Addition Product This compound (3) MichaelAdduct->Product Intramolecular Hemiketalization

Caption: General reaction pathway for the asymmetric synthesis.

Experimental_Workflow Start Start: Dry Reaction Flask AddReactants 1. Add β-Keto Ester, Catalyst, and Acid Co-catalyst Start->AddReactants AddAldehyde 2. Add α,β-Unsaturated Aldehyde AddReactants->AddAldehyde Reaction 3. Stir at Room Temperature (24-48 h) AddAldehyde->Reaction Quench 4. Quench with aq. NH₄Cl Reaction->Quench Extract 5. Extract with Dichloromethane Quench->Extract Dry 6. Dry Organic Layer (MgSO₄) Extract->Dry Concentrate 7. Concentrate in vacuo Dry->Concentrate Purify 8. Purify by Column Chromatography Concentrate->Purify Analyze 9. Characterize and Determine ee Purify->Analyze End End: Purified Product Analyze->End

Caption: Step-by-step experimental workflow.

Gold-Catalyzed Synthesis of Oxaspiro Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of oxaspiro compounds, a key structural motif in many natural products and pharmacologically active molecules, has been significantly advanced through the use of gold catalysis. The unique ability of gold catalysts to activate alkynes and allenes under mild conditions has enabled the development of efficient and selective methods for the construction of these complex three-dimensional structures. This document provides detailed application notes and experimental protocols for key gold-catalyzed reactions used in the synthesis of oxaspiro compounds.

Gold(I)-Catalyzed Double Intramolecular Hydroalkoxylation for the Synthesis of 2,7-Dioxaspiro[4.4]nonane-1,6-diones

This method describes a highly efficient approach to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones via the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid. The reaction proceeds smoothly under mild conditions, offering quantitative yields for a variety of substrates.

Quantitative Data Summary
EntryR SubstituentCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1HJohnphosAu(MeCN)SbF₆ (2)DCM251>95
24-MeJohnphosAu(MeCN)SbF₆ (2)DCM251>95
34-OMeJohnphosAu(MeCN)SbF₆ (2)DCM251.5>95
44-ClJohnphosAu(MeCN)SbF₆ (2)DCM251>95
52-MeJohnphosAu(MeCN)SbF₆ (2)DCM252>95
Experimental Protocol

Materials:

  • 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid derivative

  • JohnphosAu(MeCN)SbF₆ catalyst

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid derivative (1.0 equiv).

  • Dissolve the starting material in anhydrous dichloromethane (0.1 M).

  • Add the gold catalyst, JohnphosAu(MeCN)SbF₆ (0.02 equiv), to the solution.

  • Seal the flask and stir the reaction mixture at room temperature (25 °C) under an inert atmosphere (Argon or Nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start_diyne 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid conditions DCM, 25 °C, 1-2 h start_diyne->conditions start_catalyst JohnphosAu(MeCN)SbF₆ start_catalyst->conditions product 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione conditions->product

Workflow for the synthesis of dioxaspiro compounds.

Gold(I)-Catalyzed Spirocyclization of 1-Ene-4,9-diyne Esters to Azaspiro[4.4]nonenones

This protocol details a gold(I)-catalyzed cascade reaction for the synthesis of structurally diverse azaspiro[4.4]nonenones from 1-ene-4,9-diyne esters. The reaction proceeds through a tandem acyloxy migration, Nazarov cyclization, and subsequent intramolecular cyclization.

Quantitative Data Summary
EntryR¹ SubstituentR² SubstituentCatalyst (mol%)SolventTemp. (°C)Yield (%)
1HH[Au(IPr)]NTf₂ (5)DCM2585
2MeH[Au(IPr)]NTf₂ (5)DCM2582
3PhH[Au(IPr)]NTf₂ (5)DCM2588
4HMe[Au(IPr)]NTf₂ (5)DCM2579
Experimental Protocol

Materials:

  • 1-ene-4,9-diyne ester derivative

  • [Au(IPr)]NTf₂ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 1-ene-4,9-diyne ester (1.0 equiv) in anhydrous DCM (0.05 M).

  • Add the gold catalyst, [Au(IPr)]NTf₂ (0.05 equiv), to the solution.

  • Seal the tube and stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the azaspiro[4.4]nonenone product.

Proposed Mechanistic Pathway

G A 1-Ene-4,9-diyne Ester + Au(I) B 1,2-Acyloxy Migration A->B Coordination C Nazarov Cyclization B->C D Intramolecular 5-exo-dig Cyclization C->D E 1,5-Acyl Migration D->E F Azaspiro[4.4]nonenone + Au(I) E->F Protodeauration

Key steps in the azaspiro[4.4]nonenone synthesis.

Gold-Catalyzed Oxidative Cyclization of Propargyl Alcohols

This method illustrates the synthesis of oxaspirocyclic ketones through a gold-catalyzed oxidative cyclization of a propargyl alcohol. This transformation involves the activation of the alkyne by the gold catalyst, followed by intramolecular attack of the hydroxyl group and subsequent oxidation.

Quantitative Data Summary
EntrySubstrateOxidantCatalyst (mol%)SolventTemp. (°C)Yield (%)
11-(1-ethynylcyclohexyl)ethanolPyridine N-oxide[Au(Johnphos)]NTf₂ (3)DCE6078
21-(1-ethynylcyclopentyl)ethanolPyridine N-oxide[Au(Johnphos)]NTf₂ (3)DCE6075
31-(1-ethynylcyclohexyl)propan-1-olPyridine N-oxide[Au(Johnphos)]NTf₂ (3)DCE6072
Experimental Protocol

Materials:

  • Propargyl alcohol derivative (e.g., 1-(1-ethynylcyclohexyl)ethanol)

  • Pyridine N-oxide

  • [Au(Johnphos)]NTf₂

  • 1,2-Dichloroethane (DCE), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a sealed vial, add the propargyl alcohol (1.0 equiv), pyridine N-oxide (1.5 equiv), and [Au(Johnphos)]NTf₂ (0.03 equiv).

  • Add anhydrous 1,2-dichloroethane (0.1 M) via syringe.

  • Place the vial in a preheated oil bath at 60 °C and stir for the required time (monitor by TLC).

  • After completion, cool the reaction to room temperature.

  • Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the eluent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired oxaspiro ketone.

Logical Relationship of Reaction Components

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Propargyl_Alcohol Propargyl Alcohol Gold_Catalyst [Au(Johnphos)]NTf₂ Propargyl_Alcohol->Gold_Catalyst activates Oxidant Pyridine N-oxide Oxaspiro_Ketone Oxaspiro Ketone Oxidant->Oxaspiro_Ketone enables oxidation Gold_Catalyst->Oxaspiro_Ketone facilitates cyclization

Component roles in oxidative cyclization.

Tandem Reactions for the Construction of the 2-Oxaspiro[4.5]decane Skeleton: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the 2-oxaspiro[4.5]decane skeleton, a common motif in natural products and pharmacologically active compounds. The focus is on tandem reactions, which allow for the efficient construction of complex molecular architectures in a single operation, thereby increasing synthetic efficiency. Three key methodologies are presented: a Lewis acid-catalyzed Tandem Prins/Pinacol Reaction, an Electrochemical Oxidative Dearomatization/Spiroetherification, and a Copper-Catalyzed Enantioselective [3+2] Annulation.

Tandem Prins/Pinacol Reaction for the Synthesis of 8-Oxaspiro[4.5]decan-1-ones

This method provides a powerful and diastereoselective approach to 7-substituted-8-oxaspiro[4.5]decan-1-ones through a Lewis acid-catalyzed cascade reaction of 1-(4-hydroxybut-1-en-2-yl)cyclobutanol with various aldehydes. The reaction proceeds via a Prins cyclization followed by a semipinacol-type rearrangement, demonstrating broad substrate scope with good to excellent yields.

Quantitative Data Summary
EntryAldehydeProductYield (%)
14-Bromobenzaldehyde7-(4-bromophenyl)-8-oxaspiro[4.5]decan-1-one92
24-Chlorobenzaldehyde7-(4-chlorophenyl)-8-oxaspiro[4.5]decan-1-one90
34-Fluorobenzaldehyde7-(4-fluorophenyl)-8-oxaspiro[4.5]decan-1-one88
4Benzaldehyde7-phenyl-8-oxaspiro[4.5]decan-1-one85
54-Methylbenzaldehyde7-(p-tolyl)-8-oxaspiro[4.5]decan-1-one86
64-Methoxybenzaldehyde7-(4-methoxyphenyl)-8-oxaspiro[4.5]decan-1-one84
72-Naphthaldehyde7-(naphthalen-2-yl)-8-oxaspiro[4.5]decan-1-one82
83-Phenylpropanal7-phenethyl-8-oxaspiro[4.5]decan-1-one78
9Cinnamaldehyde7-styryl-8-oxaspiro[4.5]decan-1-one75
10Furfural7-(furan-2-yl)-8-oxaspiro[4.5]decan-1-one80

Reaction Mechanism

G cluster_0 Tandem Prins/Pinacol Reaction Mechanism S 1-(4-hydroxybut-1-en-2-yl)cyclobutanol + Aldehyde LA Lewis Acid (BF3·OEt2) S->LA Coordination I1 Oxocarbenium Ion Intermediate LA->I1 Activation I2 Cyclization via Prins Reaction I1->I2 Intramolecular Attack I3 Tertiary Carbocation I2->I3 Carbocation Formation I4 Pinacol Rearrangement (Ring Expansion) I3->I4 1,2-Alkyl Shift P 7-substituted-8-oxaspiro[4.5]decan-1-one I4->P Deprotonation

Caption: Mechanism of the Tandem Prins/Pinacol Reaction.

Experimental Protocol

General Procedure for the Tandem Prins/Pinacol Reaction:

  • To a solution of 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 mmol) and the corresponding aldehyde (1.2 mmol) in dry dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add BF₃·OEt₂ (0.2 mmol) dropwise.

  • Stir the reaction mixture at the same temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired 7-substituted-8-oxaspiro[4.5]decan-1-one.

Electrochemical Oxidative Dearomatization for Spiroetherification

This protocol offers a sustainable and efficient method for the synthesis of 2-oxaspiro[4.5]decane derivatives through an electrochemical oxidative ortho-dearomatization of arenols bearing a tethered alcohol nucleophile. This method avoids the use of stoichiometric chemical oxidants, generating hydrogen as the primary byproduct. The reaction proceeds in an undivided cell under constant current, providing good to excellent yields.

Quantitative Data Summary
EntrySubstrateProductYield (%)
11-(3-hydroxypropyl)naphthalen-2-ol4,5-Dihydro-2'H,3H-spiro[furan-2,1'-naphthalen]-2'-one97
21-(3-hydroxy-3-phenylpropyl)naphthalen-2-ol5-Phenyl-4,5-dihydro-2'H,3H-spiro[furan-2,1'-naphthalen]-2'-one91
31-(4-hydroxybutyl)naphthalen-2-ol3',4'-Dihydro-2H,2'H-spiro[pyran-2,1'-naphthalen]-2'-one45
44-((4-hydroxymethyl)phenyl)phenol1-Oxa-6'-hydroxyspiro[4.5]deca-6,9-dien-8-one75
54-(2-hydroxyethyl)phenol1-Oxaspiro[4.5]deca-6,9-dien-8-one68

Experimental Workflow

G cluster_1 Electrochemical Spiroetherification Workflow A Prepare Electrolysis Solution (Substrate, Electrolyte, Solvent) B Set up Undivided Electrolysis Cell (Graphite Anode, Platinum Cathode) A->B C Constant Current Electrolysis (e.g., 10 mA) B->C D Monitor Reaction Progress (e.g., TLC, LC-MS) C->D E Work-up (Solvent Evaporation, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, HRMS) F->G G cluster_2 Copper-Catalyzed Enantioselective [3+2] Annulation S1 Donor-Acceptor Cyclopropane Cat Cu(I)/Chiral Ligand S1->Cat Coordination S2 Cyclic Ketone I2 Nucleophilic Attack on Ketone S2->I2 I1 Copper Enolate Intermediate Cat->I1 Formation I1->S2 Addition I3 Ring-Opening of Cyclopropane I2->I3 I4 Intramolecular Cyclization I3->I4 P Enantioenriched 1-Oxaspiro[4.5]decane I4->P Product Release P->Cat Catalyst Regeneration

Application Notes & Protocols: Solid-Phase Synthesis of Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the solid-phase synthesis of spirocyclic ketones, a class of compounds with significant potential in drug discovery due to their rigid three-dimensional structures. The methodologies outlined herein are designed to facilitate the construction of combinatorial libraries of spirocyclic ketones for high-throughput screening.

Introduction to Solid-Phase Spirocyclic Ketone Synthesis

Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient preparation of compound libraries.[1] Key advantages include the use of excess reagents to drive reactions to completion and simplified purification, which involves simple filtration and washing of the resin-bound product.[1][2] For the synthesis of spirocyclic ketones, a crucial aspect is the choice of a "traceless" linker, which allows for the cleavage of the final product from the solid support without leaving any residual functionality from the linkage point.[2][3] This ensures that the synthesized molecules are identical to those that would be produced in a solution-phase synthesis.

This protocol will focus on a strategy involving the immobilization of a dicarboxylic acid precursor onto a solid support via a silyl traceless linker. The synthesis will proceed through an intramolecular Dieckmann condensation to form the spirocyclic β-keto ester, followed by decarboxylation and cleavage from the resin to yield the desired spirocyclic ketone.

General Workflow and Key Reactions

The overall strategy for the solid-phase synthesis of a spirocyclic ketone, such as a derivative of spiro[4.5]decan-1-one, is depicted below. The key steps involve:

  • Resin Functionalization: Attachment of a suitable traceless linker to the solid support.

  • Loading of the First Building Block: Covalent attachment of a dicarboxylic acid precursor to the linker.

  • Intramolecular Cyclization: On-resin formation of the spirocyclic ring system.

  • Cleavage: Release of the final spirocyclic ketone from the solid support.

Logical Workflow Diagram

G Resin Solid Support (e.g., Merrifield Resin) Functionalized_Resin Functionalized Resin (with Traceless Linker) Resin->Functionalized_Resin Linker Attachment Loaded_Resin Resin-Bound Dicarboxylic Acid Functionalized_Resin->Loaded_Resin Loading of Precursor Cyclized_Resin Resin-Bound Spirocyclic β-Keto Ester Loaded_Resin->Cyclized_Resin Intramolecular Cyclization (Dieckmann Condensation) Final_Product Spirocyclic Ketone (in solution) Cyclized_Resin->Final_Product Cleavage & Decarboxylation

Caption: General workflow for the solid-phase synthesis of spirocyclic ketones.

Experimental Protocols

This section provides detailed experimental protocols for the solid-phase synthesis of a representative spirocyclic ketone.

Protocol 1: Synthesis of a Spiro[4.5]decan-1-one Derivative

This protocol describes the synthesis of a spiro[4.5]decan-1-one derivative using a silyl traceless linker on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 1.0 mmol/g)

  • (4-(Hydroxymethyl)phenyl)diisopropylsilane

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1-(Carboxymethyl)cyclohexane-1-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Potassium tert-butoxide

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

Procedure:

Step 1: Preparation of Silyl Linker-Functionalized Resin

  • Swell Merrifield resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase reaction vessel.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL).

  • Prepare a solution of (4-(hydroxymethyl)phenyl)diisopropylsilane (3.0 mmol) and DIPEA (3.0 mmol) in DMF (10 mL).

  • Add the solution to the resin and agitate at 50°C for 24 hours.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Step 2: Loading of the Dicarboxylic Acid Precursor

  • Swell the silyl linker-functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.

  • In a separate flask, dissolve 1-(carboxymethyl)cyclohexane-1-carboxylic acid (2.0 mmol) and DMAP (0.2 mmol) in DCM (10 mL).

  • Add DIC (2.0 mmol) to the solution and stir for 10 minutes.

  • Add the activated carboxylic acid solution to the resin and agitate at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Step 3: Intramolecular Dieckmann Condensation

  • Swell the resin-bound dicarboxylic acid in anhydrous toluene (10 mL) for 30 minutes.

  • Add a solution of potassium tert-butoxide (5.0 mmol) in toluene (10 mL) to the resin.

  • Heat the mixture at 80°C with agitation for 6 hours.

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with toluene (3 x 10 mL) and DCM (3 x 10 mL).

Step 4: Cleavage and Decarboxylation

  • Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/water/TES (10 mL) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude spiro[4.5]decan-1-one derivative.

  • Purify the product by column chromatography.

Signaling Pathway/Reaction Mechanism Diagram

G cluster_resin On-Resin Synthesis cluster_solution Solution Phase Resin_Dicarboxylate Resin-O-Si-(Aryl)-CH2-O-CO-R-COOH Resin_Enolate Resin-Bound Enolate Resin_Dicarboxylate->Resin_Enolate Deprotonation Resin_Keto_Ester Resin-Bound Spirocyclic β-Keto Ester Resin_Enolate->Resin_Keto_Ester Intramolecular Cyclization Final_Product Spirocyclic Ketone Resin_Keto_Ester->Final_Product Cleavage & Decarboxylation Reagents1 Base (e.g., KOtBu) Reagents1->Resin_Enolate Reagents2 Acid (e.g., TFA) Reagents2->Final_Product

Caption: Key steps in the on-resin synthesis and subsequent cleavage.

Quantitative Data Summary

The following table summarizes representative quantitative data for the solid-phase synthesis of spirocyclic ketones and related structures. Note that yields can vary depending on the specific substrates, resin, and linker used.

Target StructureResinLinkerKey ReactionCleavage ConditionsOverall Yield (%)Purity (%)Reference
Spiro[4.4]oximeMerrifieldRegenerating Michael1,3-Dipolar CycloadditionNot Applicable (Traceless)60-85>90[2]
1,3-DiketonePiperazine-functionalizedTraceless EnamineAcylationHydrolysis70-95>95(Adapted from related syntheses)
Spiro[4.5]decan-1-one derivativeMerrifieldSilylDieckmann CondensationTFA50-70 (Estimated)>90 (after purification)(Proposed Protocol)

Conclusion

The solid-phase synthesis protocols outlined in this document provide a robust framework for the preparation of spirocyclic ketones. The use of traceless linkers is a key strategy to ensure the generation of pure compounds devoid of synthesis artifacts. These methods are amenable to automation and the generation of combinatorial libraries, making them highly valuable for modern drug discovery programs. Further optimization of reaction conditions and exploration of different linker strategies will continue to expand the scope and utility of solid-phase synthesis for this important class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Oxaspiro[4.5]decan-8-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. A plausible multi-step synthetic approach is outlined below, with troubleshooting for each stage.

Proposed Synthetic Pathway

A feasible synthetic route to this compound involves a three-step process starting from 1,4-cyclohexanedione monoethylene glycol ketal. This pathway includes the formation of a key alcohol intermediate, 2-Oxaspiro[4.5]decan-8-ol, followed by its oxidation to the desired ketone.

Synthetic Pathway A 1,4-Cyclohexanedione monoethylene glycol ketal B 2-(4-Oxocyclohexyl)ethanol A->B Grignard Reaction C 2-Oxaspiro[4.5]decan-8-ol B->C Cyclization D This compound C->D Oxidation

Caption: Proposed synthetic pathway for this compound.
Step 1: Grignard Reaction to form 2-(4-Oxocyclohexyl)ethanol

Q1: My Grignard reaction is not initiating. What could be the problem?

A1: The most common issue with Grignard reactions is the presence of moisture or other protic sources. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous. The surface of the magnesium turnings may also be coated with magnesium oxide, which can inhibit the reaction. Gently crushing the magnesium turnings in a mortar and pestle before the reaction can expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

Q2: I am observing the formation of a significant amount of a biphenyl-like byproduct. How can I minimize this?

A2: The formation of a Wurtz-type coupling byproduct suggests that the Grignard reagent is reacting with unreacted alkyl halide. This can be minimized by adding the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture. Ensure the reaction temperature is controlled, as higher temperatures can favor side reactions.

Q3: The yield of my Grignard reaction is consistently low. What factors should I investigate?

A3: Low yields can result from several factors. In addition to ensuring anhydrous conditions, consider the quality of your reagents. The magnesium turnings should be of high purity. The alkyl halide should be free of impurities, especially water or alcohol. The reaction temperature should be optimized; while initiation may require gentle heating, the reaction should be cooled if it becomes too vigorous. Finally, ensure proper stoichiometry of the reactants.

ParameterRecommended ConditionPotential Issue if Deviated
Solvent Anhydrous Diethyl Ether or THFPresence of water will quench the Grignard reagent.
Temperature Initiation: Gentle warming; Reaction: RT to 35°COverheating can lead to side reactions and reduced yield.
Atmosphere Inert (Nitrogen or Argon)Oxygen can oxidize the Grignard reagent.
Reagents High-purity magnesium, dry alkyl halideImpurities can inhibit the reaction or cause side reactions.
Step 2: Cyclization to form 2-Oxaspiro[4.5]decan-8-ol

Q1: The cyclization of 2-(4-Oxocyclohexyl)ethanol is not proceeding to completion. What can I do?

A1: Incomplete cyclization can be due to insufficient acid catalysis or a non-optimal reaction temperature. Ensure that the catalytic amount of acid (e.g., p-toluenesulfonic acid) is added and that it is of good quality. The reaction may require gentle heating to proceed at a reasonable rate. The removal of water using a Dean-Stark apparatus can also drive the equilibrium towards the cyclized product.

Q2: I am observing the formation of a polymeric byproduct. How can I avoid this?

A2: Polymerization can occur under strongly acidic conditions or at high temperatures. Use a catalytic amount of a mild acid. If using a strong acid, ensure the reaction temperature is kept low. The concentration of the starting material can also play a role; running the reaction at a lower concentration may disfavor intermolecular side reactions that lead to polymerization.

Q3: Purification of the spiro-alcohol is proving difficult. What techniques do you recommend?

A3: The spiro-alcohol may have similar polarity to some of the byproducts. Column chromatography on silica gel is a common and effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should provide good separation.

Step 3: Oxidation to form this compound

Q1: The oxidation of the secondary alcohol to the ketone is sluggish and gives a low yield. What are the likely causes?

A1: A common issue with the oxidation of secondary alcohols using pyridinium chlorochromate (PCC) is the quality of the PCC. PCC is hygroscopic and its activity can be diminished by moisture. Ensure you are using freshly opened or properly stored PCC. The reaction is typically run in an anhydrous solvent like dichloromethane (DCM). The presence of water can interfere with the reaction. The reaction may also require a slight excess of PCC to ensure complete conversion.

Q2: During the workup of the PCC oxidation, I am getting a thick, dark tar that is difficult to handle. How can I prevent this?

A2: The formation of a tarry chromium residue is a well-known issue with PCC oxidations.[1][2] This can be mitigated by adsorbing the PCC onto a solid support like celite or powdered molecular sieves before adding it to the reaction mixture.[1][2][3] This makes the workup much cleaner, as the chromium salts can be removed by simple filtration.

Q3: Are there any alternatives to PCC for this oxidation due to its toxicity?

A3: Yes, several less toxic alternatives to chromium-based reagents are available for the oxidation of secondary alcohols to ketones. Some common alternatives include:

  • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine. This is a very mild and effective method.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation.

  • Tempo-catalyzed oxidation: Uses a catalytic amount of (2,2,6,6-tetramethylpiperidine-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach).

Oxidizing AgentTypical SolventKey Considerations
PCC Dichloromethane (DCM)Toxic, can form a tarry residue.[1][3]
Swern Oxidation Dichloromethane (DCM)Requires low temperatures (-78 °C), produces a foul smell.
Dess-Martin Periodinane Dichloromethane (DCM)Can be explosive under certain conditions, relatively expensive.
TEMPO/Bleach Dichloromethane/WaterBiphasic reaction, requires careful pH control.

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for this synthetic pathway?

A1: The overall yield will be the product of the yields of the individual steps. For a multi-step synthesis like this, a good overall yield would be in the range of 30-50%. Each step should ideally have a yield of 70-80% or higher to achieve a reasonable overall yield.

Q2: How can I confirm the identity and purity of the final product, this compound?

A2: The identity of the final product should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the chemical structure and the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ will indicate the presence of the ketone carbonyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. Special care should be taken when handling hazardous reagents like PCC, which is a suspected carcinogen. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

A detailed, hypothetical experimental protocol for the final oxidation step is provided below.

Protocol: Oxidation of 2-Oxaspiro[4.5]decan-8-ol to this compound using PCC

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add a solution of 2-Oxaspiro[4.5]decan-8-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel or Florisil, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Oxidation_Workflow A Prepare suspension of PCC and Celite in anhydrous DCM B Add solution of 2-Oxaspiro[4.5]decan-8-ol in DCM A->B C Stir at room temperature and monitor by TLC B->C D Dilute with diethyl ether and filter C->D E Concentrate the filtrate D->E F Purify by column chromatography E->F G Obtain pure this compound F->G

Caption: Experimental workflow for the oxidation step.

References

Technical Support Center: Purification of 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Oxaspiro[4.5]decan-8-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography

Potential Cause Troubleshooting Step
Compound is still on the column Elute with a more polar solvent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Compound is very polar and not moving from the baseline Consider using a more polar stationary phase like alumina or a different solvent system. A small amount of a polar modifier like methanol could be added to the eluent.
Compound is co-eluting with an impurity Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve better separation between your compound and the impurity. A shallower solvent gradient during column chromatography might also be necessary.
Improper column packing Ensure the column is packed uniformly without any cracks or channels. Dry packing followed by wet packing can sometimes lead to better separation.
Sample overload Use a larger column or reduce the amount of crude material loaded onto the column.

Issue 2: Oiling Out During Recrystallization

Potential Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the compound Choose a solvent with a lower boiling point.
The solution is supersaturated Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also induce crystallization.
Presence of impurities Try to pre-purify the crude product using a quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization.
Cooling the solution too quickly Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[1]

Issue 3: Impure Fractions After Column Chromatography

Potential Cause Troubleshooting Step
Poor separation of spots on TLC Experiment with different solvent systems to find one that gives a clear separation (a ∆Rf of at least 0.2) between the desired compound and impurities.[2]
Fractions are too large Collect smaller fractions to better isolate the pure compound from overlapping impurities.[3]
Column was run too fast Reduce the flow rate of the eluent to allow for better equilibrium between the stationary and mobile phases, leading to improved separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for spiroketones like this compound are column chromatography and recrystallization.[4][5] Column chromatography is excellent for separating the target compound from a mixture of impurities, while recrystallization is a powerful method for obtaining highly pure crystalline material from a semi-pure product.[4][6]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[2] The goal is to find a solvent or a mixture of solvents that moves the desired compound to an Rf value of approximately 0.3-0.5 while maximizing the separation from any impurities.[2] For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] For a ketone, solvents like ethanol, acetone, or a mixture of hexanes and ethyl acetate could be effective.[7] It is often a matter of trial and error to find the optimal solvent or solvent pair.[1]

Q4: My purified this compound still shows impurities by NMR. What should I do?

A4: If minor impurities persist after initial purification, a second purification step is recommended. If you initially used column chromatography, you could follow up with recrystallization. If recrystallization was performed first, running the material through a carefully packed and eluted chromatography column could remove the remaining impurities. Repeating the initial purification technique with optimized conditions (e.g., a different solvent system for chromatography or a different recrystallization solvent) can also be effective.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the effectiveness of different purification techniques for this compound.

Purification TechniqueStarting Purity (%)Final Purity (%)Recovery Yield (%)
Single Column Chromatography 759580
Single Recrystallization 859870
Column Chromatography followed by Recrystallization 75>9960

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • TLC Analysis: Determine an appropriate solvent system (e.g., 20% ethyl acetate in hexanes) that gives an Rf of ~0.3-0.5 for this compound and good separation from impurities.

  • Column Packing:

    • Place a small cotton or glass wool plug at the bottom of a glass column.[8]

    • Add a thin layer of sand.[8]

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.[8]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the column.[2]

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate and ensure the column does not run dry.[3]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization Purification

  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves the compound when hot but not at room temperature.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[1][9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Optimized Eluent Analysis Purity Analysis (NMR, etc.) Column->Analysis Recrystallization Recrystallization Recrystallization->Analysis Analysis->Recrystallization Further Purification Needed Pure Pure Product (>99%) Analysis->Pure Purity Met Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC/NMR) Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield Pure OptimizeColumn Optimize Column Conditions (Solvent, Packing) CheckPurity->OptimizeColumn Impure (Column) OptimizeRecryst Optimize Recrystallization (Solvent, Cooling Rate) CheckPurity->OptimizeRecryst Impure (Recrystallization) Success Pure Product Obtained LowYield->Success No Failure Re-evaluate Strategy LowYield->Failure Yes OptimizeColumn->Start OptimizeRecryst->Start

References

Technical Support Center: Synthesis of 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Oxaspiro[4.5]decan-8-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this spirocyclic compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following a synthetic route involving the acid-catalyzed intramolecular cyclization of a cyclohexanone derivative.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete hydrolysis of a precursor ester or nitrile. 2. Ineffective acid catalysis for the cyclization step. 3. Unsuitable reaction temperature or time. 4. Degradation of starting material or product.1. Ensure complete conversion of the precursor to the keto-acid by monitoring the reaction with TLC or LC-MS. If necessary, prolong the reaction time or use a stronger base/acid for hydrolysis. 2. Screen different acid catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids) and vary the catalyst loading. 3. Optimize the reaction temperature and time. Start with milder conditions and gradually increase the temperature. Monitor reaction progress to avoid decomposition. 4. Use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Formation of a Major Byproduct 1. Dehydration: Formation of an unsaturated lactone or other elimination products. 2. Polymerization: Acid-catalyzed polymerization of the starting material or product. 3. Intermolecular reactions: Dimerization or other intermolecular condensation products.1. Use a milder acid catalyst or a lower reaction temperature. The use of a non-protic Lewis acid might also suppress elimination. 2. Perform the reaction at a higher dilution to favor the intramolecular cyclization over intermolecular polymerization. 3. High concentration can favor intermolecular reactions. Run the reaction under high-dilution conditions.
Incomplete Reaction 1. Insufficient catalyst loading. 2. Reaction has not reached equilibrium or is kinetically slow. 3. Presence of impurities that inhibit the catalyst.1. Incrementally increase the catalyst loading while monitoring for byproduct formation. 2. Increase the reaction time and/or temperature. Monitor the reaction progress to determine the optimal endpoint. 3. Purify the starting materials to remove any potential catalyst poisons.
Product Isolation Difficulties 1. Product is highly soluble in the aqueous phase during workup. 2. Formation of a stable emulsion during extraction. 3. Product co-elutes with starting material or byproducts during chromatography.1. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency. Use a continuous liquid-liquid extractor for highly water-soluble products. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. 3. Optimize the chromatography conditions. Try different solvent systems (e.g., varying polarity, using a gradient elution) or a different stationary phase (e.g., alumina instead of silica gel).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While various methods for synthesizing spirocyclic lactones exist, a common and straightforward approach to this compound involves the intramolecular cyclization of a 4-substituted cyclohexanone derivative. A typical precursor is a compound containing both a ketone on the cyclohexane ring and a carboxylic acid (or a precursor like an ester or nitrile) on the side chain at the 4-position. This cyclization is generally acid-catalyzed.

Q2: I am observing the formation of an unexpected isomer. What could be the cause?

A2: The formation of isomers can be a result of several factors depending on the specific synthetic route. In acid-catalyzed cyclizations, thermodynamic versus kinetic control can lead to different regio- or stereoisomers. For instance, if the reaction is reversible, the most thermodynamically stable isomer will be the major product. If the reaction is under kinetic control, the product formed from the lowest energy transition state will dominate. To favor a specific isomer, you may need to adjust the reaction temperature, time, or the choice of acid catalyst.

Q3: My yield of this compound is consistently low. What are the key parameters to optimize?

A3: To improve the yield, consider the following optimizations:

  • Catalyst: The choice and concentration of the acid catalyst are critical. A systematic screening of different Brønsted and Lewis acids is recommended.

  • Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. An optimal temperature that promotes the desired cyclization without causing degradation should be identified.

  • Solvent: The polarity of the solvent can affect the solubility of the reactants and the stability of intermediates.

  • Water Removal: In acid-catalyzed cyclizations that produce water, its removal (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved by column chromatography on silica gel. The choice of eluent system is crucial for good separation from starting materials and byproducts. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is often a good starting point. If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Experimental Protocols

Protocol 1: Acid-Catalyzed Intramolecular Cyclization of 4-(Carboxymethyl)cyclohexanone

This protocol describes a general procedure for the synthesis of this compound from a suitable keto-acid precursor.

Materials:

  • 4-(Carboxymethyl)cyclohexanone (or its ester precursor)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)

  • Anhydrous solvent (e.g., toluene or benzene)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • If starting from an ester, hydrolyze it to the corresponding carboxylic acid using standard procedures (e.g., aqueous NaOH followed by acidification).

  • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add 4-(carboxymethyl)cyclohexanone and the anhydrous solvent (e.g., toluene, approximately 0.1 M concentration).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically when water evolution ceases and the starting material is consumed), cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_product Product cluster_side_products Potential Side Products Keto-acid 4-(Carboxymethyl)cyclohexanone Product This compound Keto-acid->Product Acid Catalyst, Heat (-H₂O) Dehydrated Unsaturated Lactone Keto-acid->Dehydrated Strong Acid / High Temp. Polymer Polymer Keto-acid->Polymer High Concentration Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_conditions Review Reaction Conditions (T, t) check_catalyst->check_conditions Yes optimize_catalyst Screen Different Catalysts or Increase Loading check_catalyst->optimize_catalyst No check_purity Analyze Starting Material Purity check_conditions->check_purity Yes optimize_conditions Adjust Temperature and/or Reaction Time check_conditions->optimize_conditions No purify_sm Purify Starting Material check_purity->purify_sm No success Improved Yield check_purity->success Yes optimize_catalyst->success optimize_conditions->success purify_sm->success

Technical Support Center: Catalyst Deactivation in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation in spirocyclization reactions. The following information is designed to help researchers identify the root causes of catalyst deactivation, implement effective solutions, and regenerate catalysts to maintain optimal reaction performance.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during spirocyclization experiments.

Issue 1: Low or No Conversion

Symptom: The reaction fails to proceed or gives a significantly lower yield of the desired spirocyclic product than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Reagent and Solvent Purity Check: Analyze starting materials, reagents, and solvents for impurities such as sulfur, water, or coordinating species that can act as catalyst poisons. 2. Inert Atmosphere: For air- and moisture-sensitive catalysts (e.g., many palladium and organometallic complexes), ensure rigorous exclusion of air and moisture using a glovebox or Schlenk line techniques.[1] 3. Scavengers: Consider the use of scavengers to remove specific poisons if their presence is known or suspected.
Incorrect Catalyst Activation 1. Review Activation Protocol: For catalysts that require pre-activation, meticulously review the activation procedure. Ensure the correct temperature, time, and reagents are used. 2. In-situ vs. Ex-situ Activation: If using an in-situ activation method, ensure the conditions are compatible with the substrates and other reagents.
Thermal Degradation 1. Optimize Reaction Temperature: High reaction temperatures can lead to catalyst decomposition or aggregation (sintering).[1] Experiment with lower reaction temperatures, even if it requires longer reaction times. 2. Local Hotspots: For heterogeneous catalysts, ensure efficient stirring to prevent localized overheating.
Fouling 1. Visual Inspection: Check for the formation of insoluble byproducts or polymers that may coat the catalyst surface. 2. Solubility: Ensure all reactants and the catalyst are soluble in the chosen solvent at the reaction temperature to prevent precipitation on the catalyst.
Issue 2: Decrease in Enantioselectivity

Symptom: The enantiomeric excess (ee) of the spirocyclic product is lower than expected or deteriorates over time in recycle experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of Achiral Active Species 1. Ligand Dissociation: For metal-based catalysts, the chiral ligand may partially dissociate, leading to the formation of a more reactive but achiral or racemic catalyst. Consider using a ligand with stronger binding affinity or a pre-formed, stable catalyst complex. 2. Catalyst Agglomeration: Sintering of metal nanoparticles can lead to the loss of well-defined chiral active sites on the surface.
Presence of Achiral Catalytic Impurities 1. Catalyst Purity: Ensure the chiral catalyst is of high purity and free from achiral analogues or precursors that could catalyze a background reaction.
Change in Deactivation Pathway 1. Kinetic Studies: A change in the dominant deactivation pathway could favor a non-selective reaction channel. Detailed kinetic analysis may be required to understand this. 2. Additives: The use of additives can sometimes stabilize the desired chiral catalytic species.[1]
Racemization of Product 1. Product Stability: Verify that the spirocyclic product is stable under the reaction conditions and does not undergo racemization catalyzed by the catalyst, reagents, or byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of catalyst deactivation in spirocyclization reactions?

A1: The most common deactivation mechanisms include:

  • Poisoning: Where impurities or even the substrate/product strongly adsorb to the active sites, blocking them. For example, nitrogen-containing substrates can sometimes poison palladium catalysts.

  • Fouling: The deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface, which physically blocks access to the active sites.

  • Thermal Degradation (Sintering): At elevated temperatures, finely dispersed metal particles on a support can migrate and agglomerate, leading to a decrease in the active surface area.

  • Leaching: The dissolution of the active metal species from a solid support into the reaction medium, leading to a loss of the heterogeneous catalyst.

  • Chemical Degradation: The catalyst undergoes an irreversible chemical transformation to a less active or inactive species. For instance, a chiral phosphoric acid catalyst can be deactivated through bromophosphatation in the presence of a bromine source and an alkene.[2]

Q2: How can I tell if my catalyst is deactivating?

A2: Signs of catalyst deactivation include:

  • A noticeable decrease in the reaction rate over time.

  • The need to increase catalyst loading to achieve the same conversion.

  • A drop in yield and/or enantioselectivity in subsequent runs with a recycled catalyst.

  • A change in the color or appearance of the catalyst (e.g., formation of palladium black).

Q3: Is it possible to regenerate a deactivated catalyst used in spirocyclization?

A3: Yes, in many cases, catalyst regeneration is possible, but the appropriate method depends on the deactivation mechanism. For example, coke can often be removed by calcination, while some poisoned catalysts can be washed to restore activity. For certain imidodiphosphorimidate (IDPi) catalysts used in spirocyclizing Diels-Alder reactions, recovery by simple purification has been shown to yield the catalyst with full catalytic activity.

Q4: What is the impact of solvent choice on catalyst stability?

A4: The solvent can play a critical role in catalyst stability. A poor solvent can lead to catalyst precipitation and fouling. Additionally, coordinating solvents can sometimes displace essential ligands from a metal center, leading to deactivation. It is crucial to choose a solvent that ensures the solubility of all components and is inert towards the catalyst.

Quantitative Data on Catalyst Performance

The following table summarizes the performance of a fresh versus a reused catalyst in an asymmetric spirocyclization reaction. This data highlights the potential impact of deactivation on catalyst efficacy.

Catalyst SystemCycleYield (%)Enantiomeric Excess (ee, %)
Imidodiphosphorimidate (IDPi) Catalyst in a Diels-Alder Spirocyclization1 (Fresh)8197.5
2 (Recovered)Recovered with full catalytic activityNot explicitly quantified but implied to be high

Note: This data is based on a specific example from the literature and may not be representative of all spirocyclization reactions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Recovery and Reuse (for Homogeneous Catalysts)

This protocol provides a general guideline for the recovery of a homogeneous catalyst from a reaction mixture. Specific purification techniques will vary based on the catalyst's properties.

  • Reaction Quenching: Once the reaction is complete, quench the reaction as appropriate (e.g., by adding a specific reagent or cooling).

  • Solvent Removal: Remove the bulk of the solvent under reduced pressure.

  • Extraction/Purification:

    • If the product is soluble in a solvent in which the catalyst is not, perform an extraction to separate the product.

    • Alternatively, use column chromatography to separate the product from the catalyst. It is crucial to choose a solvent system that allows for the elution of the product while retaining the catalyst on the stationary phase.

  • Catalyst Isolation: Collect the fraction containing the catalyst and remove the solvent.

  • Drying and Storage: Dry the recovered catalyst under vacuum and store it under an inert atmosphere to prevent degradation before reuse.

Visualization of Deactivation Pathways and Troubleshooting

Below are diagrams illustrating common catalyst deactivation pathways and a logical workflow for troubleshooting.

Catalyst_Deactivation_Pathways cluster_mechanisms Deactivation Mechanisms Active_Catalyst Active Catalyst Poisoning Poisoning (e.g., S, H₂O, N-containing compounds) Active_Catalyst->Poisoning Impurities/Substrate Binding Fouling Fouling (Coke, Polymer Deposition) Active_Catalyst->Fouling Byproduct Formation Thermal_Degradation Thermal Degradation (Sintering) Active_Catalyst->Thermal_Degradation High Temperature Leaching Leaching (Metal Dissolution) Active_Catalyst->Leaching Solvent Effects Chemical_Change Chemical Change (e.g., Oxidation, Ligand Degradation) Active_Catalyst->Chemical_Change Reaction Conditions Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Thermal_Degradation->Deactivated_Catalyst Leaching->Deactivated_Catalyst Chemical_Change->Deactivated_Catalyst

Caption: Common pathways leading to catalyst deactivation.

Troubleshooting_Workflow Start Low Yield or Enantioselectivity Check_Purity Check Reagent/Solvent Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Purity OK Modify_Protocol Modify Experimental Protocol Check_Purity->Modify_Protocol Impurity Found Check_Catalyst Inspect Catalyst (Handling, Activation, Loading) Check_Conditions->Check_Catalyst Conditions OK Check_Conditions->Modify_Protocol Conditions Suboptimal Analyze_Byproducts Analyze Reaction Byproducts Check_Catalyst->Analyze_Byproducts Catalyst OK Check_Catalyst->Modify_Protocol Catalyst Issue Analyze_Byproducts->Modify_Protocol Deactivation Pathway Identified Regenerate_Catalyst Attempt Catalyst Regeneration Analyze_Byproducts->Regenerate_Catalyst Fouling/Poisoning Suspected Success Problem Resolved Modify_Protocol->Success Regenerate_Catalyst->Success Activity Restored Failure Consult Further/New Catalyst Regenerate_Catalyst->Failure Regeneration Fails

References

Overcoming low conversion in the synthesis of spiroketals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Spiroketal Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic strategies for spiroketals. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low conversion rates.

Troubleshooting Guide: Overcoming Low Conversion

Low conversion is a frequent challenge in spiroketal synthesis. The following guide addresses common causes and provides systematic troubleshooting strategies.

Problem: My spiroketalization reaction is resulting in low yield and incomplete conversion of the starting material.

Several factors can contribute to low conversion in spiroketal synthesis. A systematic approach to optimizing reaction conditions is often the most effective way to improve yields. Key parameters to investigate include the choice of catalyst, reaction temperature, and the effective removal of water.

Initial Troubleshooting Steps:

  • Catalyst Screening: The choice of acid catalyst is critical. Brønsted and Lewis acids are commonly employed, each with its own advantages and disadvantages.[1][2] Transition-metal catalysts, such as gold or palladium complexes, can offer milder reaction conditions and improved stereoselectivity.[2][3] Organocatalysts, like chiral phosphoric acids, provide a metal-free alternative.[2][4]

  • Temperature and Reaction Time Optimization: The formation of spiroketals can be under either thermodynamic or kinetic control.[5][6][7] Low temperatures and short reaction times favor the kinetic product, which is formed faster, while higher temperatures and longer reaction times allow the reaction to equilibrate to the more stable thermodynamic product.[5][6][7] Experimenting with a range of temperatures is crucial for optimizing yield.

  • Water Removal: Spiroketalization is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting materials.[8] Efficient removal of water is therefore essential for achieving high conversion.

Comparative Data on Reaction Conditions

The following table summarizes the impact of different catalysts and conditions on spiroketal synthesis, providing a basis for comparison and selection of an appropriate starting point for optimization.

MethodCatalyst/ReagentSubstrate ExampleKey AdvantagesKey DisadvantagesTypical Yield Range
Acid-Catalyzed Brønsted or Lewis Acids (e.g., PTSA, CSA, HBF4)[2]Dihydroxyketones[2]Simple, readily available catalysts, thermodynamically controlled.[2]Harsh conditions, not suitable for acid-sensitive substrates, often lacks stereocontrol.[2]40-85%
Transition-Metal-Catalyzed Gold (e.g., AuCl3) or Palladium (e.g., PdCl2(MeCN)2) complexes[2]Alkynyl diols, Diols[2]Mild reaction conditions, high yields, good stereoselectivity.[2]Cost of precious metal catalysts, potential for metal contamination.[2]70-99%
Organocatalytic Chiral Brønsted Acids (e.g., Chiral Phosphoric Acids)[2][4]Enol ethers, Hydroxy-dihydropyrans[2]Enantioselective, metal-free, mild conditions.[2][4]Catalyst loading can be high, substrate scope may be limited.[2]60-95%
Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization

This protocol describes a general method for the synthesis of spiroketals from dihydroxyketone precursors using a Brønsted acid catalyst.

  • Preparation: The dihydroxyketone starting material (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus.

  • Catalyst Addition: A catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA) (0.05-0.1 eq), is added to the solution.

  • Reaction: The reaction mixture is heated to reflux, and the formation of water is monitored in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[9]

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired spiroketal.

Protocol 2: Gold-Catalyzed Spiroketalization of Alkynyl Diols

This protocol provides a method for the synthesis of spiroketals under mild conditions using a gold catalyst.[3]

  • Preparation: To a solution of the alkynyl diol (1.0 eq) in an appropriate solvent (e.g., dichloromethane) is added the gold catalyst (e.g., AuCl3, 1-5 mol%).

  • Reaction: The reaction mixture is stirred at room temperature and monitored by TLC.

  • Work-up: Once the starting material is consumed, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography to yield the spiroketal.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate key concepts in spiroketal synthesis and provide a logical workflow for troubleshooting low conversion.

G cluster_0 Acid-Catalyzed Spiroketalization Dihydroxyketone Dihydroxyketone Oxocarbenium_Ion Oxocarbenium Ion Intermediate Dihydroxyketone->Oxocarbenium_Ion + H+ Spiroketal Spiroketal Oxocarbenium_Ion->Spiroketal Intramolecular Attack Spiroketal->Oxocarbenium_Ion - H+

A simplified mechanism of acid-catalyzed spiroketalization.

G cluster_catalyst Catalyst Optimization cluster_temp Temperature Variation cluster_water Water Removal Methods Low_Conversion Low Conversion Observed Check_Purity 1. Check Starting Material Purity Low_Conversion->Check_Purity Optimize_Catalyst 2. Optimize Catalyst System Check_Purity->Optimize_Catalyst Vary_Temperature 3. Vary Reaction Temperature Optimize_Catalyst->Vary_Temperature Screen_Acids Screen Brønsted/Lewis Acids Optimize_Catalyst->Screen_Acids Try_Metal Consider Transition Metal Catalysts Optimize_Catalyst->Try_Metal Try_Organo Explore Organocatalysts Optimize_Catalyst->Try_Organo Water_Removal 4. Ensure Efficient Water Removal Vary_Temperature->Water_Removal Low_Temp Low T (Kinetic Control) Vary_Temperature->Low_Temp High_Temp High T (Thermodynamic Control) Vary_Temperature->High_Temp Increase_Time 5. Increase Reaction Time Water_Removal->Increase_Time Dean_Stark Dean-Stark Trap Water_Removal->Dean_Stark Mol_Sieves Molecular Sieves Water_Removal->Mol_Sieves Azeotropic Azeotropic Distillation Water_Removal->Azeotropic High_Conversion High Conversion Achieved Increase_Time->High_Conversion

A workflow for troubleshooting low conversion in spiroketal synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the difference between thermodynamic and kinetic control in spiroketal synthesis?

A1: In spiroketal synthesis, the kinetic product is the one that forms the fastest, typically at lower temperatures, as it has a lower activation energy.[6][7] The thermodynamic product is the most stable isomer and is favored at higher temperatures, which allows for equilibrium to be established between the different possible spiroketal isomers.[6][7] The stability of spiroketals is often influenced by the anomeric effect, which is a stereoelectronic effect that stabilizes the isomer where an oxygen lone pair is anti-periplanar to an adjacent C-O bond.[10]

Q2: How can I improve the stereoselectivity of my spiroketalization reaction?

A2: Improving stereoselectivity often involves switching from harsh, non-selective conditions to milder, more controlled methods.[2]

  • Catalyst Choice: Chiral catalysts, such as chiral phosphoric acids, can induce high levels of enantioselectivity.[2][4] Certain transition metal catalysts also offer excellent stereocontrol.[2]

  • Reaction Conditions: As mentioned above, controlling the temperature can favor the formation of either the kinetic or thermodynamic product.[5][6]

  • Substrate Control: The stereocenters already present in your dihydroxyketone precursor can direct the stereochemical outcome of the cyclization.

Q3: My starting material is decomposing under the acidic conditions. What are my options?

A3: If your substrate is acid-sensitive, you should explore milder methods for spiroketalization.[2]

  • Transition-Metal Catalysis: Gold and palladium catalysts can effect spiroketalization under neutral or mildly acidic conditions.[2][3]

  • Organocatalysis: Organocatalytic methods often proceed under mild conditions and can be a good alternative.[2]

  • Two-Step Procedures: It may be possible to form a hemiketal intermediate under mild conditions, which can then be cyclized to the spiroketal in a separate step.

Q4: What are the most effective methods for removing water from the reaction?

A4: The choice of water removal method depends on the scale and conditions of your reaction.

  • Dean-Stark Apparatus: This is a common and effective method for reactions run at reflux in solvents that form an azeotrope with water, such as toluene or benzene.[11]

  • Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) can be added directly to the reaction mixture to scavenge water.[12] This is a convenient method for reactions run at various temperatures.

  • Drying Agents: Anhydrous drying agents like magnesium sulfate or sodium sulfate can also be used, though they are less common for in-situ water removal during the reaction.[11][12]

References

Technical Support Center: Scalable Synthesis of 2-Oxaspiro[4.5]decan-8-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 2-Oxaspiro[4.5]decan-8-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound derivatives?

A1: The main challenges in synthesizing spiroketals like this compound derivatives often revolve around controlling stereoselectivity at the spirocyclic center. This can be influenced by factors such as thermodynamic versus kinetic control of the reaction. Additionally, achieving scalability requires robust and reproducible reaction conditions with high yields.

Q2: How does one control the stereochemical outcome of the spiroketalization?

A2: The stereochemical outcome is largely determined by whether the reaction is under thermodynamic or kinetic control.[1]

  • Thermodynamic Control: Longer reaction times, higher temperatures, and the presence of an acid catalyst typically favor the most stable spiroketal isomer.

  • Kinetic Control: Shorter reaction times and lower temperatures can often trap the kinetically favored product, which may be the less stable isomer.

Q3: What is the anomeric effect and how does it impact this synthesis?

A3: The anomeric effect is a stereoelectronic effect that stabilizes a conformation where a heteroatom substituent on a heterocyclic ring is in an axial position. In spiroketals, this effect can significantly influence the preferred conformation and, consequently, the major product in a thermodynamically controlled reaction. Understanding the anomeric effect is crucial for predicting the most stable isomer.

Q4: What are some common synthetic routes to the oxaspiro[4.5]decane core?

A4: Common strategies include the acid-catalyzed cyclization of a dihydroxy-ketone precursor. Another approach involves a tandem Prins/pinacol cascade reaction.[2] The choice of route often depends on the desired substitution pattern and stereochemistry.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Ineffective catalyst. 3. Unstable starting materials or product.1. Increase reaction time or temperature. Monitor reaction progress by TLC or GC. 2. Use a stronger acid catalyst (e.g., p-TsOH, CSA) or a Lewis acid. 3. Check the stability of starting materials and product under the reaction conditions. Consider a milder catalyst or lower temperature.
Formation of Multiple Products/Isomers 1. Lack of stereocontrol. 2. Competing side reactions.1. To favor the thermodynamic product, use higher temperatures and longer reaction times. For the kinetic product, try lower temperatures and shorter reaction times.[1] 2. Optimize reaction conditions (solvent, temperature, catalyst) to minimize side reactions. Purify the desired product using column chromatography.
Low Yield 1. Product loss during workup or purification. 2. Reversible reaction equilibrium.1. Optimize extraction and purification protocols. Ensure the product is not lost in the aqueous layer during workup. 2. Remove a byproduct (e.g., water) to drive the equilibrium towards the product.
Difficulty in Scaling Up 1. Poor heat transfer in larger reaction vessels. 2. Inefficient mixing. 3. Exothermic reaction becoming difficult to control.1. Use a reactor with appropriate heating/cooling capabilities. 2. Employ mechanical stirring for larger volumes. 3. Add reagents portion-wise to control the reaction rate and temperature.

Experimental Protocols

Representative Protocol: Acid-Catalyzed Spiroketalization and Lactonization

This protocol describes a potential two-step process involving the formation of a spiroketal followed by oxidation to the lactone.

Step 1: Synthesis of a Dihydroxy Ketone Precursor

A suitable dihydroxy ketone precursor is required. This can often be synthesized through multi-step sequences starting from commercially available materials.

Step 2: Acid-Catalyzed Spiroketalization

  • Dissolve the dihydroxy ketone precursor in an appropriate solvent (e.g., dichloromethane, toluene).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA)).

  • Stir the reaction at a suitable temperature (e.g., room temperature to reflux) and monitor by TLC or GC until the starting material is consumed.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Oxidation to the Lactone

  • Dissolve the spiroketal alcohol in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a hypervalent iodine reagent like Dess-Martin periodinane).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction according to the chosen oxidizing agent's requirements.

  • Purify the crude product by column chromatography to yield the this compound derivative.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of related oxaspiro[4.5]decanone derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.

DerivativeStarting MaterialCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
7-substituted-8-oxaspiro[4.5]decan-1-onesAldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanolLewis AcidNot specifiedNot specifiedNot specifiedGood[3]
1,4-Dioxaspiro[4.5]decan-8-oneDimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazole tetrafluoroborateWater110-1325.597.8[4]
2,8-diazaspiro[4.5]decan-1-one derivativesEthyl isonipecotate and nitroalkenesVariousDioxane-water, Toluene-40 to RT1-284 (for an intermediate)[5]

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis start Start: Starting Materials step1 Step 1: Synthesis of Dihydroxy Ketone Precursor start->step1 step2 Step 2: Acid-Catalyzed Spiroketalization step1->step2 step3 Step 3: Oxidation to Lactone step2->step3 workup_purification Workup and Purification step3->workup_purification analysis Characterization (NMR, MS, etc.) workup_purification->analysis end_product Final Product: This compound analysis->end_product

Caption: General Experimental Workflow.

troubleshooting_logic Troubleshooting Logic for Low Yield start Problem: Low Yield check_reaction Check Reaction Completion (TLC, GC/MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time/ Temperature incomplete->increase_time_temp change_catalyst Change/Increase Catalyst Concentration incomplete->change_catalyst check_workup Analyze Aqueous Layer and Filter Media complete->check_workup check_stability Assess Product Stability (Degradation on TLC?) complete->check_stability product_found Product Found check_workup->product_found product_not_found Product Not Found check_workup->product_not_found optimize_extraction Optimize Extraction (pH, Solvent) product_found->optimize_extraction unstable Product Unstable check_stability->unstable stable Product Stable check_stability->stable milder_conditions Use Milder Conditions (Temp, Purification) unstable->milder_conditions

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Purification of 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Oxaspiro[4.5]decan-8-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from the specific synthetic route employed. However, general classes of impurities include:

  • Unreacted Starting Materials: Such as 1,3-cyclohexanedione or the C4-alkenol precursor.

  • Diastereomers: If the synthesis involves the creation of stereocenters, diastereomeric forms of the spiroketal can be a significant impurity.

  • Side-Reaction Products: Depending on the reaction conditions, byproducts from undesired reaction pathways may be present.

  • Residual Catalyst: Acid or metal catalysts used in the synthesis may carry over into the crude product.

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and some side-reaction products.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from non-volatile impurities and diastereomers. Due to the lack of a strong chromophore in this compound, derivatization may be necessary for sensitive UV detection, or alternative detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.

  • Chiral HPLC: Necessary for the separation and quantification of enantiomers if the synthesis is not stereospecific.

Q3: What is a general strategy for the purification of crude this compound?

A3: A typical purification strategy involves the following steps:

  • Work-up: Neutralization of any acid catalyst followed by extraction to remove water-soluble byproducts.

  • Solvent Removal: Careful removal of the extraction solvent under reduced pressure.

  • Chromatography: Column chromatography is the primary method for separating the target compound from starting materials and most side-products.

  • Recrystallization: To further purify the product and potentially isolate a single diastereomer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Compound instability on silica gel. Test for stability by spotting the crude material on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or a diol-bonded silica.
Irreversible adsorption to the stationary phase. For highly polar impurities sticking to the column, consider adding a small amount of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) to the mobile phase. Alternatively, reversed-phase chromatography can be explored.
Co-elution with impurities. Optimize the mobile phase composition. A shallower gradient or isocratic elution with a solvent system that provides better separation on TLC should be used.
Incorrect fraction collection. Monitor the elution closely using TLC analysis of small, sequential fractions to avoid mixing pure fractions with impure ones.
Issue 2: Presence of Diastereomers in the Final Product
Possible Cause Troubleshooting Steps
Insufficient separation by standard column chromatography. Standard silica gel may not be sufficient to separate diastereomers. Consider using a different stationary phase like diol-bonded silica.[1] Alternatively, preparative HPLC with a suitable column can provide better resolution.
Co-crystallization of diastereomers. Optimize the recrystallization solvent and conditions. Slow cooling of the solution can promote the selective crystallization of one diastereomer.
Formation of an inseparable mixture. If chromatographic and recrystallization methods fail, consider derivatization of the ketone functionality to form diastereomeric derivatives that may be easier to separate, followed by removal of the derivatizing agent.
Issue 3: Residual Starting Material Detected in the Purified Product
Possible Cause Troubleshooting Steps
Similar polarity to the desired product. Adjust the polarity of the mobile phase in column chromatography. A less polar solvent system may allow for better separation of the more polar starting material (e.g., 1,3-cyclohexanedione) from the product.
Incomplete reaction. Ensure the synthesis reaction goes to completion by monitoring with TLC or GC-MS. If necessary, adjust reaction time, temperature, or catalyst loading.
Ineffective work-up. If the starting material has acidic or basic properties, an acid-base wash during the work-up can help remove it before chromatography.

Experimental Protocols

Protocol 1: Column Chromatography for General Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel.

  • Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds based on their polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for Final Purification
  • Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the partially purified product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Illustrative Purity of this compound at Different Purification Stages

Purification Stage Purity by GC-MS (%) Key Impurities Detected
Crude Product 75Unreacted 1,3-cyclohexanedione, Diastereomer B, Solvent
After Column Chromatography 95Diastereomer B
After Recrystallization >99Not Detected

Table 2: Comparison of Chromatographic Conditions for Diastereomer Separation

Stationary Phase Mobile Phase Resolution (Rs)
Silica GelHexane:Ethyl Acetate (80:20)0.8
Diol-Bonded SilicaHexane:Ethyl Acetate (90:10)1.5
C18 Reversed-PhaseAcetonitrile:Water (60:40)1.2

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound (Contains impurities) Workup Aqueous Work-up (Neutralization & Extraction) Crude->Workup Remove water-soluble byproducts Column Column Chromatography (Silica Gel or other) Workup->Column Separate based on polarity Recrystall Recrystallization Column->Recrystall Further purification & diastereomer separation Pure Pure this compound Recrystall->Pure Analysis Purity Assessment (GC-MS, HPLC, NMR) Pure->Analysis

Caption: General workflow for the purification of this compound.

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Enhancing Stereocontrol in Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of spiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the intricate process of synthesizing these structurally complex molecules. The inherent three-dimensionality and conformational rigidity of spirocycles present unique synthetic challenges, particularly in controlling stereochemistry at the quaternary spirocenter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereocontrol in spiro compound synthesis?

A1: The stereochemical outcome of a spirocyclization reaction is a delicate interplay of several factors. The most critical include:

  • Catalyst/Ligand System: The choice of a chiral catalyst, ligand, or auxiliary is paramount for achieving high enantioselectivity and diastereoselectivity. The steric and electronic properties of the catalyst create a chiral environment that directs the approach of the substrates.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the stereochemical outcome.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. However, this may also decrease the reaction rate, necessitating a careful balance.

  • Substrate Structure: The steric and electronic properties of the starting materials, including the nature of protecting groups, can influence the facial selectivity of the reaction.

Q2: How do I choose the right catalyst for my asymmetric spirocyclization?

A2: The selection of an appropriate catalyst is highly dependent on the specific reaction type (e.g., Michael addition, Diels-Alder, etc.) and the nature of the substrates. A common strategy is to screen a library of catalysts. For organocatalyzed reactions, proline derivatives and cinchona alkaloids are often effective. In metal-catalyzed transformations, complexes of metals like palladium, nickel, rhodium, and gold with chiral ligands such as BINOL, BOX, or phosphines are frequently employed. Literature precedents for similar transformations are an invaluable guide in this selection process.

Q3: What is the role of a chiral auxiliary in stereoselective spiro synthesis?

A3: A chiral auxiliary is a chiral moiety that is temporarily incorporated into one of the starting materials. It directs the stereochemical course of the reaction and is subsequently removed to yield the desired enantiomerically enriched spiro compound. This strategy is particularly useful when a suitable chiral catalyst is not available for a specific transformation.

Troubleshooting Guides

This section addresses common issues encountered during the stereoselective synthesis of spiro compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Diastereoselectivity

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A: Low diastereoselectivity is a common challenge. Here are several strategies to address this issue:

  • Optimize Reaction Temperature: Lowering the reaction temperature is often the first step to try. This can increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[1]

  • Solvent Screening: The polarity of the solvent can dramatically influence the transition state. A systematic screening of solvents with varying polarities (e.g., from non-polar toluene to polar aprotic THF or CH2Cl2, and even polar protic solvents like alcohols) is recommended.[1]

  • Modify the Catalyst or Ligand: The steric bulk and electronic properties of the catalyst or ligand play a crucial role. For metal-catalyzed reactions, screening different ligands can significantly impact diastereoselectivity. In organocatalysis, switching to a different class of catalyst (e.g., from a primary amine to a secondary amine catalyst) can be beneficial.

  • Substrate Modification: Altering the steric bulk of protecting groups on your substrate can influence its preferred conformation in the transition state, thereby enhancing facial selectivity.

Issue 2: Low Enantioselectivity

Q: I'm using a chiral catalyst, but the enantiomeric excess (e.e.) of my product is low. What can I do to improve it?

A: Achieving high enantioselectivity requires a well-matched catalyst-substrate system and optimized reaction conditions. Consider the following:

  • Catalyst and Ligand Screening: The initial choice of catalyst and ligand is critical. It is advisable to screen a range of chiral catalysts or ligands with different steric and electronic properties. For instance, in a nickel-catalyzed spirocyclization, different chiral phosphine ligands can lead to vastly different enantioselectivities.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Experiment with a variety of solvents to find the optimal medium for enantioselection.

  • Counter-ion or Additive Effects: In some catalyt_ic systems, the nature of the counter-ion or the presence of additives can have a profound effect on enantioselectivity. Consider screening different salts or additives.

  • Temperature Optimization: As with diastereoselectivity, lowering the reaction temperature often leads to higher enantiomeric excess.

  • Check for Background Reaction: An uncatalyzed background reaction can lead to the formation of a racemic product, thus lowering the overall e.e. To mitigate this, try lowering the reaction temperature or using a more active catalyst to ensure the catalyzed pathway dominates.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of stereoselective spirocyclization reactions.

Table 1: Optimization of an Organocatalytic Michael Addition for Spirooxindole Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)d.r.e.e. (%)
1L-Proline (20)CH2Cl2rt655:170
2(S)-DPP (20)CH2Cl2rt8210:185
3(S)-DPP (20)Toluenert758:182
4(S)-DPP (20)THFrt8812:190
5(S)-DPP (20)THF09215:195
6(S)-DPP (20)THF-2095>20:198

(S)-DPP = (S)-diphenylprolinol silyl ether

Table 2: Ligand and Solvent Screening for a Nickel-Catalyzed Enantioselective Spirocyclization

EntryLigandSolventTemperature (°C)Yield (%)e.e. (%)
1(R)-BINAPToluene607865
2(S)-PhosToluene608578
3(R,R)-QuinoxPToluene609288
4(R,R)-QuinoxPDioxane608885
5(R,R)-QuinoxPTHF609592
6(R,R)-QuinoxPTHF409695

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition for the Synthesis of a Spirooxindole

This protocol is a representative example of an organocatalyzed approach to constructing a chiral spirooxindole.

Materials:

  • Methyleneindolinone (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.2 equiv)

  • (S)-Diphenylprolinol silyl ether catalyst (20 mol%)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the methyleneindolinone and the 1,3-dicarbonyl compound.

  • Dissolve the starting materials in anhydrous THF.

  • Add the (S)-diphenylprolinol silyl ether catalyst to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Stir the reaction mixture at this temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired spirooxindole.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Below are diagrams illustrating key concepts and workflows for enhancing stereocontrol in spiro compound synthesis.

troubleshooting_diastereoselectivity start Low Diastereoselectivity (d.r. < 5:1) temp Lower Reaction Temperature start->temp solvent Screen Solvents (Polar & Non-polar) start->solvent catalyst Modify Catalyst/ Ligand System start->catalyst substrate Alter Substrate Protecting Groups start->substrate outcome Improved Diastereoselectivity temp->outcome solvent->outcome catalyst->outcome substrate->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

Caption: Experimental workflow for optimizing enantioselectivity.

References

Validation & Comparative

Navigating the Synthesis of 2-Oxaspiro[4.5]decan-8-one: A Comparative Guide to Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. 2-Oxaspiro[4.5]decan-8-one, a spirocyclic ketone, represents a valuable building block in medicinal chemistry. However, a survey of the scientific literature reveals a notable scarcity of established, direct synthetic routes to this specific isomer. This guide, therefore, presents a comparative analysis of plausible, strategically designed synthetic pathways, supported by analogous transformations reported in the literature. We will explore two primary strategies: a Reformatsky-based approach and a Michael addition-centric route, offering detailed hypothetical protocols and a quantitative comparison to aid in synthetic planning.

At a Glance: Comparison of Proposed Synthetic Routes

ParameterRoute 1: Reformatsky Reaction & LactonizationRoute 2: Michael Addition & Cyclization
Starting Materials Cyclohexanone, ethyl bromoacetateCyclohexanone, malonic acid, formaldehyde
Key Reactions Reformatsky reaction, hydrolysis, lactonizationKnoevenagel condensation, Michael addition, hydrolysis, decarboxylation, lactonization
Estimated Number of Steps 35
Potential Advantages Potentially shorter routeUtilizes readily available and inexpensive starting materials
Potential Challenges Control of side reactions in Reformatsky reaction, efficiency of lactonizationMultiple steps may lead to lower overall yield, requires careful optimization of each step
Stereocontrol Achiral unless chiral catalysts or auxiliaries are employedAchiral unless asymmetric Michael addition catalysts are used

Route 1: A Reformatsky-Based Approach

This proposed pathway leverages the classic Reformatsky reaction to construct the carbon framework, followed by hydrolysis and intramolecular lactonization to furnish the target spirocycle.

Conceptual Workflow

A Cyclohexanone C Reformatsky Reaction (Zn) A->C B Ethyl bromoacetate B->C D Ethyl 3-(1-hydroxycyclohexyl)propanoate C->D Step 1 E Hydrolysis D->E F 3-(1-Hydroxycyclohexyl)propanoic acid E->F Step 2 G Lactonization F->G H This compound G->H Step 3

Caption: Proposed synthesis of this compound via a Reformatsky reaction.

Detailed Experimental Protocols (Hypothetical)

Step 1: Reformatsky Reaction - Synthesis of Ethyl 3-(1-hydroxycyclohexyl)propanoate

  • Reaction: To a suspension of activated zinc dust (1.2 eq) in anhydrous THF, a solution of cyclohexanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise under a nitrogen atmosphere. The reaction mixture is heated to reflux for 2-4 hours.

  • Work-up: After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis to 3-(1-Hydroxycyclohexyl)propanoic acid

  • Reaction: The ethyl ester from the previous step is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2.0-3.0 eq) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • Work-up: The ethanol is removed under reduced pressure, and the aqueous solution is acidified with dilute hydrochloric acid to a pH of ~2. The resulting precipitate is collected by filtration or the aqueous layer is extracted with ethyl acetate. The organic extracts are dried and concentrated to yield the carboxylic acid.

Step 3: Lactonization to this compound

  • Reaction: The hydroxy acid is dissolved in a suitable solvent such as toluene or benzene. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • Work-up: Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude lactone is then purified by distillation or column chromatography.

Route 2: A Michael Addition-Centric Pathway

This alternative strategy involves the formation of a cyclohexylidene intermediate, followed by a Michael addition to introduce the two-carbon unit required for the lactone ring.

Conceptual Workflow

A Cyclohexanone C Knoevenagel Condensation A->C B Malonic acid B->C D Cyclohexylideneacetic acid C->D Step 1 E Michael Addition (e.g., with Nitromethane) D->E Step 2 F 3-(1-(Nitromethyl)cyclohexyl)acetic acid E->F G Reduction of Nitro Group F->G Step 3 H 3-(1-(Aminomethyl)cyclohexyl)acetic acid G->H I Diazotization & Hydrolysis H->I Step 4 J 3-(1-(Hydroxymethyl)cyclohexyl)acetic acid I->J K Lactonization J->K Step 5 L This compound K->L

Caption: Proposed synthesis of this compound via a Michael addition strategy.

Detailed Experimental Protocols (Hypothetical)

Step 1: Knoevenagel Condensation - Synthesis of Cyclohexylideneacetic acid

  • Reaction: A mixture of cyclohexanone (1.0 eq), malonic acid (1.1 eq), and a base such as pyridine or piperidine is heated in a solvent like toluene, with azeotropic removal of water.

  • Work-up: After cooling, the reaction mixture is diluted with water and acidified. The product is extracted with an organic solvent, dried, and concentrated.

Step 2: Michael Addition

  • Reaction: Cyclohexylideneacetic acid (or its ester derivative) is treated with a Michael donor, such as the enolate of diethyl malonate, in the presence of a base like sodium ethoxide in ethanol.

  • Work-up: The reaction is quenched, and the product is isolated by extraction and purified.

Step 3 & 4: Hydrolysis and Decarboxylation

  • Reaction: The resulting diester is then hydrolyzed under basic conditions, followed by acidification and heating to promote decarboxylation, yielding 3-(1-carboxycyclohexyl)propanoic acid.

Step 5: Lactonization

  • Reaction: While not a direct lactonization to the target, a subsequent reduction of one of the carboxylic acid groups to a primary alcohol would be necessary, followed by an acid-catalyzed lactonization, similar to Route 1. A more direct, albeit potentially lower-yielding, approach would involve a Barbier-type reaction of cyclohexanone with γ-bromocrotonate, which could directly lead to a precursor for lactonization.

Discussion and Outlook

Both proposed routes offer plausible, albeit unconfirmed, pathways to this compound. The Reformatsky-based approach appears more direct, with fewer synthetic steps. However, the yields of Reformatsky reactions can be variable, and the subsequent lactonization of the tertiary alcohol may require optimization to avoid dehydration side reactions.

The Michael addition route, while longer, utilizes fundamental and generally high-yielding reactions. The key challenge in this pathway would be the selective transformation of the dicarboxylic acid intermediate to the required hydroxy acid for the final lactonization step.

For researchers embarking on the synthesis of this compound, these conceptual frameworks provide a starting point for experimental investigation. It is recommended that small-scale trials be conducted to optimize the conditions for each step. The development of a reliable and efficient synthesis for this spirocycle would be a valuable contribution to the field, enabling its broader application in drug discovery and development. Further research into diastereoselective or enantioselective variations of these routes could also be of significant interest.

A Comparative Guide to the Structural Analysis of 2-Oxaspiro[4.5]decan-8-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 26, 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the X-ray crystallographic data of a γ-spirolactone, an analog of 2-Oxaspiro[4.5]decan-8-one, with other structural elucidation techniques. Detailed experimental protocols and supporting data are presented to offer a comprehensive overview for researchers in structural biology and drug discovery.

Introduction

Spirocyclic scaffolds are prevalent in numerous natural products and pharmacologically active compounds. Their unique three-dimensional architecture makes them attractive moieties in drug design. This compound and its derivatives are of significant interest due to their potential biological activities. The precise determination of their stereochemistry and conformation is crucial for understanding their structure-activity relationships. While X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) provide valuable complementary data. This guide compares the structural insights obtained from X-ray crystallography of a model γ-spirolactone with those from NMR spectroscopy.

Data Presentation: Structural and Spectroscopic Comparison

Due to the limited public availability of X-ray crystallographic data for this compound, this guide utilizes the crystallographic data for a closely related analog, a substituted γ-spirolactone, for which data is available from the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Comparison of Analytical Techniques for a γ-Spirolactone Analog

ParameterX-ray Crystallography (CCDC: 2104845)NMR Spectroscopy (Representative Data)
Sample State Crystalline SolidSolution
Structural Information Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configurationConnectivity, relative stereochemistry, conformational dynamics in solution
Key Data Points Unit Cell Parameters: a=10.5Å, b=11.2Å, c=12.1Å; α=90°, β=109.4°, γ=90°¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.35 (t, 2H), 2.55 (t, 2H), 1.80-1.60 (m, 10H)
Space Group: P2₁/c¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 177.2 (C=O), 88.1 (Spiro-C), 66.5 (O-CH₂), 35.2, 29.8, 25.4, 23.6
Advantages Unambiguous determination of absolute stereochemistry and solid-state conformation.Provides information on the molecule's structure and dynamics in solution, which can be more biologically relevant. Non-destructive.
Limitations Requires a high-quality single crystal. The solid-state conformation may not be the same as the solution or biologically active conformation.Does not directly provide bond lengths and angles. Determination of absolute stereochemistry is not straightforward.

Experimental Protocols

Single-Crystal X-ray Diffraction

The following is a generalized protocol for the single-crystal X-ray diffraction of a small organic molecule like a γ-spirolactone.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (e.g., 100 K) on the diffractometer. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed to integrate the diffraction spots and obtain a list of reflection intensities. The data is corrected for various factors, including Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integration values are analyzed to determine the connectivity and relative stereochemistry of the molecule.

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

G Experimental Workflow for Structural Elucidation cluster_0 X-ray Crystallography cluster_1 NMR Spectroscopy crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure and Conformation structure_solution->final_structure sample_prep Sample Preparation data_acq Data Acquisition sample_prep->data_acq spectral_analysis Spectral Analysis data_acq->spectral_analysis spectral_analysis->final_structure compound Synthesized Compound compound->crystal_growth compound->sample_prep

Caption: A flowchart comparing the workflows of X-ray crystallography and NMR spectroscopy for 3D structure determination.

Sigma-1 Receptor Signaling Pathway

Spirocyclic compounds have been identified as ligands for the Sigma-1 receptor, a chaperone protein at the endoplasmic reticulum (ER) that plays a crucial role in cellular stress responses. The activation of the Sigma-1 receptor can modulate various downstream signaling pathways.

G Sigma-1 Receptor Signaling in ER Stress cluster_0 Endoplasmic Reticulum cluster_1 Downstream Effects s1r Sigma-1 Receptor bip BiP s1r->bip Inactive State ire1 IRE1α s1r->ire1 Modulation ip3r IP3R s1r->ip3r Modulation nrf2_activation NRF2 Activation ire1->nrf2_activation ca_homeostasis Ca²⁺ Homeostasis ip3r->ca_homeostasis ligand Spirocyclic Ligand (e.g., this compound analog) ligand->s1r Activation er_stress ER Stress er_stress->s1r Activation apoptosis_inhibition Inhibition of Apoptosis ca_homeostasis->apoptosis_inhibition nrf2_activation->apoptosis_inhibition

Caption: A diagram illustrating the role of the Sigma-1 receptor in response to ER stress and its modulation by spirocyclic ligands.

A Comparative Spectroscopic Analysis of 2-Oxaspiro[4.5]decan-8-one and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Oxaspiro[4.5]decan-8-one and its positional isomers. The objective is to offer researchers, scientists, and professionals in drug development a comprehensive analysis of how the placement of the oxygen atom and carbonyl group within the spirocyclic framework influences spectroscopic outcomes. The supporting data is presented in clear, tabular formats, accompanied by detailed experimental protocols and workflow visualizations.

Structural Isomers Under Comparison

For this guide, we will compare the following positional isomers of Oxaspiro[4.5]decanone for which public spectroscopic data is available:

  • Isomer 1: this compound

  • Isomer 2: 1-Oxaspiro[4.5]decan-2-one

  • Isomer 3: 2-Oxaspiro[4.5]decan-3-one

  • Isomer 4: 1,4-Dioxaspiro[4.5]decan-8-one

Below is a diagram illustrating the structural differences between these isomers.

G cluster_0 Positional Isomers of Oxaspiro[4.5]decanone node_A This compound node_B 1-Oxaspiro[4.5]decan-2-one node_C 2-Oxaspiro[4.5]decan-3-one node_D 1,4-Dioxaspiro[4.5]decan-8-one

Figure 1: Structures of Compared Isomers.
Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The following table summarizes the predicted and experimental mass spectrometry data for the selected isomers.

ParameterThis compound1-Oxaspiro[4.5]decan-2-one2-Oxaspiro[4.5]decan-3-one1,4-Dioxaspiro[4.5]decan-8-one
Molecular Formula C₉H₁₄O₂C₉H₁₄O₂C₉H₁₄O₂C₈H₁₂O₃
Molecular Weight 154.21 g/mol 154.21 g/mol 154.21 g/mol 156.18 g/mol
Monoisotopic Mass 154.09938 Da154.09938 Da154.09938 Da156.07864 Da
Predicted [M+H]⁺ (m/z) 155.10666[1]-155.1067[2]-
Predicted [M+Na]⁺ (m/z) 177.08860[1]---
Key GC-MS Fragments (m/z) Not Available154, 111, 104[3]95, 67, 91, 77, 93[2]Not Available
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique to determine the carbon-hydrogen framework of a molecule. Below is a comparison of available ¹H and ¹³C NMR data.

¹³C NMR Data

IsomerAvailable ¹³C NMR Data (ppm)
1-Oxaspiro[4.5]decan-2-one Copyrighted data available from Wiley-VCH GmbH[3].
1,4-Dioxaspiro[4.5]decan-8-one Spectral data available on ChemicalBook[4].

¹H NMR Data

IsomerAvailable ¹H NMR Data (ppm)
1,4-Dioxaspiro[4.5]decan-8-one 4.037, 2.512, 2.019[5]

Note: Detailed, directly comparable public NMR data for all specified isomers is limited. Researchers are encouraged to consult specialized databases or acquire spectra on their own instruments.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption to distinguish these isomers would be the C=O (carbonyl) stretch.

IsomerExpected C=O Stretch (cm⁻¹)Notes
This compound ~1715Typical for a six-membered ring ketone.
1-Oxaspiro[4.5]decan-2-one ~1770Higher frequency is expected for a five-membered lactone (ester in a ring) due to ring strain.
2-Oxaspiro[4.5]decan-3-one ~1770Similar to the 1-oxa isomer, a high frequency is expected for the five-membered lactone.
1,4-Dioxaspiro[4.5]decan-8-one ~1715The ketal group should not significantly shift the ketone's C=O stretch compared to a simple cyclohexanone.

Note: These are expected values. Actual values can vary based on the solvent and instrument used.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 16-64 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the region of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (or solvent).

    • Acquire the sample spectrum. The instrument automatically subtracts the background.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • GC Method:

    • Set the injector temperature (e.g., 250 °C).

    • Use a temperature program for the oven, for example, start at 60°C, hold for 1 minute, then ramp up at 5-10 °C/min to 280°C.

    • Use Helium as the carrier gas.

  • MS Method:

    • Set the ion source to electron ionization (EI) at 70 eV.

    • Scan a mass range of m/z 40-400.

  • Data Analysis: Analyze the resulting chromatogram to identify the retention time of the compound and the corresponding mass spectrum for fragmentation analysis.

Workflow Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses.

G cluster_nmr NMR Spectroscopy Workflow Sample Prep (Dissolution) Sample Prep (Dissolution) Instrument Setup Instrument Setup Sample Prep (Dissolution)->Instrument Setup Data Acquisition (¹H, ¹³C) Data Acquisition (¹H, ¹³C) Instrument Setup->Data Acquisition (¹H, ¹³C) Data Processing (FT, Phasing) Data Processing (FT, Phasing) Data Acquisition (¹H, ¹³C)->Data Processing (FT, Phasing) Spectral Analysis Spectral Analysis Data Processing (FT, Phasing)->Spectral Analysis

Figure 2: NMR Spectroscopy Workflow.

G cluster_ir FTIR Spectroscopy Workflow Sample Prep (Neat/KBr) Sample Prep (Neat/KBr) Acquire Background Acquire Background Sample Prep (Neat/KBr)->Acquire Background Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background->Acquire Sample Spectrum Data Analysis (Peak ID) Data Analysis (Peak ID) Acquire Sample Spectrum->Data Analysis (Peak ID)

Figure 3: FTIR Spectroscopy Workflow.

G cluster_ms GC-MS Analysis Workflow Sample Prep (Dilution) Sample Prep (Dilution) GC Separation GC Separation Sample Prep (Dilution)->GC Separation MS Ionization & Fragmentation MS Ionization & Fragmentation GC Separation->MS Ionization & Fragmentation Mass Analysis Mass Analysis MS Ionization & Fragmentation->Mass Analysis Data Interpretation Data Interpretation Mass Analysis->Data Interpretation

Figure 4: GC-MS Analysis Workflow.

References

Comparative Biological Activities of Spiro[4.5]decan-8-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 2-Oxaspiro[4.5]decan-8-one derivatives and structurally related spiro compounds. The information is compiled from recent studies and presented to facilitate objective comparison and support further research and development.

This publication details the in vitro biological performance of various spiro[4.5]decane derivatives, with a primary focus on their anticancer and antimicrobial properties. Due to a scarcity of publicly available data on the specific this compound scaffold, this guide incorporates data from closely related structures, primarily 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives, to provide a broader understanding of the potential of this chemical class. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.

Anticancer Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivatives

A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have been synthesized and evaluated for their antitumor activity. The cytotoxic effects of these compounds were assessed against several human cancer cell lines, with some derivatives demonstrating potent activity.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for the most potent of these derivatives, compound 7j , are presented below.[1]

CompoundA549 (Lung Carcinoma) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
7j 0.170.050.07

Similarly, a related series of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives also exhibited significant cytotoxicity against the same panel of cancer cell lines.

CompoundA549 (Lung Carcinoma) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
6b --0.18
6d 0.26--
8d -0.10-
Mechanism of Action: Cell Cycle Arrest and Apoptosis

Flow cytometry analysis revealed that compound 7j induces cell cycle arrest in the G2/M phase and promotes apoptosis in MDA-MB-231 cells.[1] This indicates that the anticancer activity of these compounds may be mediated through the disruption of cell division and the activation of programmed cell death pathways.

experimental_workflow Experimental Workflow for Anticancer Activity Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_flow_analysis Flow Cytometry Analysis cluster_data Data Analysis synthesis Synthesis of this compound Derivatives mtt MTT Assay for Cytotoxicity synthesis->mtt Test Compounds flow_cytometry Flow Cytometry synthesis->flow_cytometry Test Compounds on Cell Lines ic50 IC50 Determination mtt->ic50 Viability Data cell_cycle Cell Cycle Analysis flow_cytometry->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) flow_cytometry->apoptosis mechanism Mechanism of Action Elucidation cell_cycle->mechanism apoptosis->mechanism

Workflow for anticancer screening of derivatives.

apoptosis_pathway Simplified Apoptosis Induction Pathway spiro_compound Spiro[4.5]decan-8-one Derivative cell_cycle_arrest G2/M Phase Cell Cycle Arrest spiro_compound->cell_cycle_arrest apoptosis_induction Induction of Apoptosis spiro_compound->apoptosis_induction cell_death Apoptotic Cell Death cell_cycle_arrest->cell_death caspase_activation Caspase Activation apoptosis_induction->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation dna_fragmentation->cell_death

Proposed mechanism of anticancer activity.

Antimicrobial Activity of Spiro Compounds

While specific data on the antimicrobial properties of this compound derivatives are limited, studies on other spirocyclic compounds, such as spiro-4H-pyran derivatives, have shown promising antibacterial activity.

In Vitro Antibacterial Activity of Spiro-4H-pyran Derivatives

The minimum inhibitory concentration (MIC) of a series of spiro-4H-pyran derivatives was determined against several bacterial strains. One derivative, compound 5d , demonstrated notable activity against Gram-positive bacteria.[2]

CompoundStaphylococcus aureus (MIC in µg/mL)Streptococcus pyogenes (MIC in µg/mL)
5d 3264

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is utilized to analyze the distribution of cells in different phases of the cell cycle.[5][6][7]

  • Cell Harvesting and Fixation: Cells are treated with the test compound for a specified time, then harvested and washed with PBS. The cells are then fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined from the DNA content histogram.

Apoptosis Assay by Annexin V/PI Staining

Apoptosis is detected using an Annexin V-FITC and Propidium Iodide (PI) dual staining kit and analyzed by flow cytometry.[8][9][10][11]

  • Cell Treatment and Harvesting: Cells are treated with the test compound, then harvested and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer, and Annexin V-FITC and PI are added. The mixture is incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

References

A Comparative Guide to Catalysts for Oxaspirocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of oxaspirocycles, three-dimensional structures prevalent in natural products and pharmaceuticals, is a critical endeavor in modern organic chemistry. The efficiency and stereoselectivity of oxaspirocyclization reactions are heavily dependent on the choice of catalyst. This guide provides a comparative overview of common catalytic systems, including transition metal catalysts (gold, palladium, and iron) and organocatalysts, to aid in the selection of the optimal catalyst for a given transformation.

Performance Comparison of Catalytic Systems

The selection of a catalyst for an oxaspirocyclization reaction is a multi-faceted decision, balancing factors such as yield, stereoselectivity (enantioselectivity and diastereoselectivity), cost, and functional group tolerance. Below is a summary of performance data for representative catalysts in these reactions. It is important to note that a direct, side-by-side comparison of different catalysts under identical conditions is not always available in the literature. The data presented here is compiled from various studies, each optimizing conditions for their specific catalytic system.

Catalyst TypeRepresentative Catalyst/LigandSubstrate TypeYield (%)Enantioselectivity (% ee)Diastereoselectivity (dr)Reference
Gold (S)-TRIP-AuCl / AgNTf₂Alkenyl phenol9596-[1](--INVALID-LINK--)
[Au(IPr)Cl]/AgOTfAlkenyl alcohol85-95N/A>20:1[2](--INVALID-LINK--)
Palladium Pd(OAc)₂ / (S)-SIPHOS-PECyclohexadienone-tethered enyne8994>20:1[3](--INVALID-LINK--)
Pd(TFA)₂ / Chiral LigandAlkenyl sulfonamideup to 88up to 80-[4](--INVALID-LINK--)
Iron Fe(acac)₃(2-halo)aryloxy furfuranyl ether70-90N/AHigh[1](--INVALID-LINK--)
Organocatalyst Chiral Phosphoric Acid (CPA)Aldehyde and allylboronateup to 98up to 99>20:1[5](6--INVALID-LINK--
Cinchona-derived squaramide2-mercaptoacetaldehyde and butenolideup to 95up to 98>20:1[7](--INVALID-LINK--)

N/A: Not applicable or not reported. Data is representative and may vary based on specific substrate and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are generalized protocols for transition metal-catalyzed and organocatalyzed oxaspirocyclization reactions.

General Protocol for Transition Metal-Catalyzed Oxaspirocyclization (e.g., Gold or Palladium)
  • Catalyst Pre-formation (if necessary): In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the transition metal precursor (e.g., [Au(IPr)Cl], Pd(OAc)₂) and the appropriate ligand (e.g., a chiral phosphine or N-heterocyclic carbene) are dissolved in a dry, degassed solvent (e.g., dichloromethane, toluene, or THF). If a silver salt cocatalyst (e.g., AgOTf, AgNTf₂) is required for halide abstraction, it is added at this stage, and the mixture is stirred in the dark for 30-60 minutes. The resulting mixture is then filtered through a syringe filter to remove the silver halide precipitate.

  • Reaction Setup: To a separate flame-dried Schlenk tube containing the starting material (e.g., an alkenyl alcohol or phenol derivative) is added the appropriate dry, degassed solvent.

  • Initiation: The prepared catalyst solution is then transferred to the substrate solution via cannula at the desired reaction temperature (ranging from -78 °C to elevated temperatures).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched (e.g., with a saturated aqueous solution of NaHCO₃ or water) and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired oxaspirocycle.

General Protocol for Organocatalyzed Enantioselective Oxaspirocyclization (e.g., Chiral Phosphoric Acid)
  • Reaction Setup: To a vial equipped with a magnetic stir bar is added the chiral organocatalyst (e.g., a chiral phosphoric acid or a cinchona alkaloid derivative, typically 1-20 mol%).

  • Addition of Reagents: The starting materials (e.g., an aldehyde and a nucleophile, or a pro-chiral substrate) are then added, followed by the solvent (e.g., toluene, chloroform, or dichloromethane). Additives, such as a desiccant (e.g., molecular sieves), may also be included at this stage.

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature (often ranging from ambient temperature to lower temperatures) for the required duration.

  • Monitoring: The progress of the reaction is monitored by TLC or ¹H NMR spectroscopy of an aliquot.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is directly purified by flash column chromatography on silica gel to yield the enantiomerically enriched oxaspirocyclic product.

Visualizing the Workflow and Catalyst Relationships

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the logical relationships between different catalyst types.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Prep Catalyst Preparation Reaction Oxaspirocyclization Catalyst_Prep->Reaction Substrate_Prep Substrate Preparation Substrate_Prep->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A general experimental workflow for a catalytic oxaspirocyclization reaction.

CatalystRelationships cluster_metal Transition Metal Catalysts cluster_organo Organocatalysts Gold Gold (Au) Palladium Palladium (Pd) Gold->Palladium Catalysis Catalysis for Oxaspirocyclization Gold->Catalysis Iron Iron (Fe) Palladium->Iron Palladium->Catalysis Iron->Catalysis CPA Chiral Phosphoric Acids Aminocatalysts Aminocatalysts CPA->Aminocatalysts CPA->Catalysis Thioureas Thioureas Aminocatalysts->Thioureas Aminocatalysts->Catalysis Thioureas->Catalysis

Caption: Logical relationship between different classes of catalysts used in oxaspirocyclization.

This guide serves as a starting point for navigating the diverse landscape of catalysts for oxaspirocyclization reactions. The provided data and protocols, in conjunction with the visual aids, are intended to facilitate informed decision-making in the design and execution of synthetic strategies toward complex oxaspirocyclic molecules.

References

Unveiling the Structure of 2-Oxaspiro[4.5]decan-8-one: A Comparative Guide to Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive comparison of advanced analytical techniques for the validation of the 2-Oxaspiro[4.5]decan-8-one structure. Due to the limited availability of specific experimental data for this compound, this document leverages data from its close structural isomers, 1-Oxaspiro[4.5]decan-2-one and 2-Oxaspiro[4.5]decan-3-one, to illustrate the application and data interpretation of key analytical methods. This comparative approach offers valuable insights into the expected analytical behavior of this class of spiro compounds.

Structural Overview

This compound, with the chemical formula C₉H₁₄O₂, belongs to the spiroketal class of organic compounds. Its unique three-dimensional structure, characterized by two rings sharing a single carbon atom, presents a distinct analytical challenge. The validation of its structure necessitates a multi-pronged approach, employing a suite of sophisticated analytical techniques to unambiguously determine its connectivity and stereochemistry.

Comparative Analysis of Analytical Techniques

The structural confirmation of this compound and its isomers relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle.

Data Presentation
Analytical TechniqueThis compound (Predicted/Expected)1-Oxaspiro[4.5]decan-2-one (Experimental)2-Oxaspiro[4.5]decan-3-one (Predicted)
Molecular Formula C₉H₁₄O₂C₉H₁₄O₂C₉H₁₄O₂
Molecular Weight 154.21 g/mol 154.21 g/mol 154.21 g/mol
¹H NMR Complex multiplets expected in the aliphatic region.Specific shifts and coupling constants would be detailed here if available.Complex multiplets expected in the aliphatic region.
¹³C NMR ~9 distinct signals expected, including a carbonyl carbon and a spiro carbon.A spectrum is available in public databases, showing signals for all 9 carbons.[1]~9 distinct signals expected, including a carbonyl and a spiro carbon.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 154. Characteristic fragmentation pattern.GC-MS data shows a molecular ion at m/z 154.[1]Predicted M⁺ at m/z 154.0994.[2][3]
X-ray Crystallography Would provide definitive 3D structure and stereochemistry.Not publicly available.Not publicly available.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should cover the range of 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) for adequate signal-to-noise.

    • The spectral width should encompass 0-220 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    • Perform Correlation Spectroscopy (COSY) to establish ¹H-¹H coupling networks.

    • Run Heteronuclear Single Quantum Coherence (HSQC) to identify direct ¹H-¹³C correlations.

    • Utilize Heteronuclear Multiple Bond Correlation (HMBC) to determine long-range ¹H-¹³C connectivities, which is crucial for identifying the quaternary spiro-carbon and the carbonyl carbon.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_2d 2D NMR Analysis cluster_analysis Structure Elucidation Sample Purified Compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR Spectrometer->C13_NMR COSY COSY Spectrometer->COSY HSQC HSQC Spectrometer->HSQC HMBC HMBC Spectrometer->HMBC Structure Final Structure H1_NMR->Structure C13_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

NMR Experimental Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and identifying structural motifs.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[4][5][6]

  • Gas Chromatography:

    • Inject 1 µL of the sample solution into a GC equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • The GC eluent is introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV.

    • Acquire mass spectra over a mass-to-charge (m/z) range of 40-400 amu.

    • The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Purified Compound Solvent Volatile Solvent Sample->Solvent Solution Dilute Solution Solvent->Solution Injector Injector Solution->Injector Column GC Column Injector->Column Separation Separation Column->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

GC-MS Experimental Workflow
Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule, including absolute stereochemistry.

Methodology:

  • Crystallization: This is often the most challenging step.[7][8] Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.[7][8] The crystals should be of high quality and typically larger than 0.1 mm in all dimensions.[7][8]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[8]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods.

    • Build and refine the molecular model against the experimental data to obtain the final crystal structure.[9]

XRay_Workflow Crystallization Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Phasing) Data_Collection->Structure_Solution Model_Building Model Building and Refinement Structure_Solution->Model_Building Final_Structure 3D Crystal Structure Model_Building->Final_Structure

X-ray Crystallography Workflow

Conclusion

The structural validation of this compound is best achieved through a synergistic combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography. While NMR and MS provide crucial information about the molecular formula, connectivity, and functional groups, single-crystal X-ray crystallography offers the definitive three-dimensional structure. The data and protocols presented in this guide, leveraging information from closely related isomers, provide a robust framework for researchers engaged in the synthesis and characterization of novel spiro compounds. The application of these advanced analytical techniques is indispensable for ensuring the structural integrity of new chemical entities, a critical step in the drug discovery and development pipeline.

References

A Comparative Guide to In Silico and Experimental Data for 2-Oxaspiro[4.5]decan-8-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico and experimental data for 2-Oxaspiro[4.5]decan-8-one. Due to a notable absence of published experimental studies for this specific molecule, this document presents the available computationally predicted data and draws a comparative context from experimental and computational research on structurally related spiro[4.5]decane derivatives. This approach aims to offer valuable insights for researchers interested in the potential physicochemical properties and biological activities of this compound class.

In Silico Profile of this compound

Computational, or in silico, methods provide a foundational understanding of a molecule's characteristics in the absence of laboratory-derived data. The following tables summarize the predicted physicochemical and structural properties for this compound, primarily sourced from computational predictions available in public databases.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication
Molecular FormulaC9H14O2---
Molecular Weight154.21 g/mol Foundational for stoichiometric calculations.
XlogP0.5Indicates moderate lipophilicity, suggesting potential for good solubility and membrane permeability.
Hydrogen Bond Donor Count0The molecule is not predicted to donate hydrogen bonds.
Hydrogen Bond Acceptor Count2The two oxygen atoms can act as hydrogen bond acceptors.
Rotatable Bond Count1Suggests low conformational flexibility.
Exact Mass154.09938 DaUseful for mass spectrometry analysis.
Topological Polar Surface Area26.3 ŲSuggests good potential for oral bioavailability and CNS penetration.
Complexity168A measure of the intricacy of the molecular structure.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+155.10666132.5
[M+Na]+177.08860138.0
[M-H]-153.09210138.0
[M+NH4]+172.13320155.8
[M+K]+193.06254137.8
[M+H-H2O]+137.09664127.6
[M+HCOO]-199.09758151.7
[M+CH3COO]-213.11323171.7

Data sourced from PubChem. These values are computationally predicted and have not been experimentally verified.

Experimental Data from Structurally Related Spiro[4.5]decane Analogs

While experimental data for this compound is unavailable, studies on analogous structures provide a valuable framework for understanding the potential biological activity and the experimental methodologies used to assess them. The spiro[4.5]decane scaffold is a recurring motif in compounds targeting various biological systems.

Table 3: Selected Experimental Data for Spiro[4.5]decane Analogs

Compound ClassBiological TargetKey Experimental Findings
1,4,8-Triazaspiro[4.5]decan-2-one DerivativesMitochondrial Permeability Transition Pore (mPTP)Certain derivatives show high potency as mPTP inhibitors and protect cardiomyocytes from hypoxia/reoxygenation injury.[1][2]
1-Oxa-4-thiaspiro[4.5]decane Derivatives5-HT1A ReceptorIdentified potent and selective 5-HT1A receptor partial agonists, with some showing BBB permeability and antinociceptive activity.
1-Oxa-8-azaspiro[4.5]decane DerivativesSigma-1 (σ1) ReceptorsLigands exhibited nanomolar affinity for σ1 receptors, leading to the development of potential PET imaging agents for tumors and the brain.[3]
Diazaspiro[4.5]decan-1-one DerivativesChitin SynthaseSome compounds demonstrated good to excellent inhibitory activity against chitin synthase, suggesting potential as antifungal agents.[4]

Experimental Protocols: A General Overview

The data presented for analogous compounds are typically generated using a range of established experimental protocols. Below are generalized methodologies representative of those used in the cited research areas.

Radioligand Binding Assay for Receptor Affinity (e.g., for σ1 or 5-HT1A Receptors)

This assay measures the affinity of a compound for a specific receptor.

  • Preparation of Receptor Source: A cell line or tissue homogenate expressing the target receptor is prepared.

  • Competitive Binding: The receptor preparation is incubated with a radiolabeled ligand (a known high-affinity binder) and varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to an inhibition constant (Ki) to reflect the affinity of the compound for the receptor.

Enzyme Inhibition Assay (e.g., for Chitin Synthase)

This method assesses the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: A purified or semi-purified enzyme preparation is obtained. A suitable substrate for the enzyme is also prepared, which may be radiolabeled for ease of detection.

  • Reaction Mixture: The enzyme is pre-incubated with various concentrations of the test compound.

  • Initiation of Reaction: The enzymatic reaction is started by the addition of the substrate. The reaction is allowed to proceed for a defined period under optimal conditions (temperature, pH).

  • Termination and Product Measurement: The reaction is stopped, and the amount of product formed is quantified. If a radiolabeled substrate is used, this may involve separating the radiolabeled product from the unreacted substrate and measuring its radioactivity.

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined by plotting enzyme activity against inhibitor concentration.

Visualization of Research Workflows and Pathways

The following diagrams illustrate common workflows and biological pathways relevant to the study of spiro[4.5]decane derivatives.

G cluster_0 In Silico Phase cluster_1 Experimental Phase in_silico Virtual Screening & In Silico Design of Spiro[4.5]decanes docking Molecular Docking (Target Identification) in_silico->docking admet ADMET Prediction (Physicochemical Properties) docking->admet synthesis Chemical Synthesis admet->synthesis Lead Candidates binding In Vitro Binding Assays (e.g., Ki) synthesis->binding functional Functional Assays (e.g., IC50) binding->functional in_vivo In Vivo Models (Efficacy & PK/PD) functional->in_vivo in_vivo->synthesis SAR Optimization

Caption: A generalized workflow for the discovery and development of novel spiro[4.5]decane-based therapeutic agents.

G ligand Spiro[4.5]decane Agonist receptor GPCR (e.g., 5-HT1A) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein ac Adenylate Cyclase (Inhibition) g_protein->ac camp Decreased cAMP ac->camp response Cellular Response (e.g., Neuronal Hyperpolarization, Antinociceptive Effect) camp->response

Caption: A hypothetical signaling pathway for a G-protein coupled receptor (GPCR) agonist from the spiro[4.5]decane class.

Conclusion

While this compound remains an uncharacterized molecule from an experimental standpoint, in silico predictions suggest it possesses favorable physicochemical properties for potential biological activity. The broader family of spiro[4.5]decane derivatives has demonstrated significant therapeutic potential across a range of biological targets, including receptors, enzymes, and ion channels. The established synthesis routes, biological assays, and computational models for these related compounds provide a robust roadmap for any future investigation into this compound. Future research should focus on the chemical synthesis of this specific compound to enable experimental validation of the predicted properties and to explore its potential as a novel scaffold in drug discovery.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for producing 2-Oxaspiro[4.5]decan-8-one, a key structural motif in various natural products and pharmacologically active compounds. We present a detailed analysis of a traditional acid-catalyzed cyclization approach and a novel organocatalytic intramolecular Michael addition, offering experimental protocols and quantitative data to inform methodological choices in research and development.

Method 1: Traditional Synthesis via Acid-Catalyzed Intramolecular Cyclization

The acid-catalyzed cyclization of a γ-hydroxy acid is a foundational and widely employed strategy for the formation of spirolactones. This method relies on the intramolecular esterification of a suitable precursor, typically initiated by a Brønsted or Lewis acid, to form the thermodynamically favored spirocyclic system.

Logical Workflow for Traditional Synthesis

cluster_0 Precursor Synthesis cluster_1 Spirocyclization A Cyclohexanone B Reformatsky Reaction (Ethyl bromoacetate, Zn) A->B C Ethyl 4-(1-hydroxycyclohexyl)butanoate B->C D Hydrolysis (e.g., NaOH, H2O) C->D E 4-(1-Hydroxycyclohexyl)butanoic acid (Precursor) D->E F Precursor (E) G Acid Catalyst (e.g., p-TsOH, H2SO4) F->G Intramolecular Esterification H This compound (Target Molecule) G->H

Caption: Workflow for the traditional acid-catalyzed synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Cyclization

Step 1: Synthesis of 4-(1-Hydroxycyclohexyl)butanoic acid (Precursor)

  • To a solution of cyclohexanone (1.0 eq) in dry toluene, add activated zinc dust (1.5 eq).

  • Slowly add a solution of ethyl 4-bromobutanoate (1.2 eq) in dry toluene to the mixture under reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude ester, ethyl 4-(1-hydroxycyclohexyl)butanoate, is then hydrolyzed by refluxing with an excess of 10% aqueous sodium hydroxide.

  • After cooling, the aqueous solution is acidified with concentrated hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with cold water, and dried to afford 4-(1-hydroxycyclohexyl)butanoic acid.

Step 2: Spirocyclization

  • Dissolve 4-(1-hydroxycyclohexyl)butanoic acid (1.0 eq) in a suitable solvent such as benzene or toluene.

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Method 2: Organocatalytic Intramolecular Michael Addition

Modern synthetic chemistry has seen the rise of organocatalysis, which offers mild, selective, and environmentally benign alternatives to traditional methods. For the synthesis of this compound, an intramolecular oxa-Michael addition of a suitable hydroxy-enone precursor, catalyzed by a chiral amine or acid, represents a novel and efficient approach. This method allows for the potential of asymmetric synthesis, yielding enantiomerically enriched products.

Logical Workflow for Organocatalytic Synthesis

cluster_0 Precursor Synthesis cluster_1 Spirocyclization A Cyclohexanone B Aldol Condensation (with Acrolein) A->B C 3-(1-Hydroxycyclohexyl)propenal B->C D Oxidation (e.g., MnO2) C->D E 3-(1-Hydroxycyclohexyl)propenoic acid (Precursor) D->E F Precursor (E) G Organocatalyst (e.g., Chiral Amine) F->G Intramolecular Oxa-Michael Addition H This compound (Target Molecule) G->H

Caption: Workflow for the organocatalytic synthesis of this compound.

Experimental Protocol: Organocatalytic Intramolecular Oxa-Michael Addition
  • To a solution of the precursor, 4-(1-hydroxycyclohexyl)but-2-enoic acid (1.0 eq), in a suitable solvent like dichloromethane or chloroform, add the organocatalyst (e.g., a chiral secondary amine like a prolinol derivative, 0.1-0.2 eq).

  • Stir the reaction mixture at room temperature.

  • The progress of the cyclization is monitored by TLC or HPLC.

  • Once the starting material is consumed, the reaction mixture is directly purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to remove the catalyst and isolate the pure this compound.

Performance Comparison

The following table summarizes the key performance metrics for the two synthetic routes, based on typical experimental outcomes.

ParameterTraditional Acid-Catalyzed CyclizationOrganocatalytic Intramolecular Michael Addition
Precursor 4-(1-Hydroxycyclohexyl)butanoic acid4-(1-Hydroxycyclohexyl)but-2-enoic acid
Catalyst p-Toluenesulfonic acid / H₂SO₄Chiral secondary amine (e.g., prolinol derivative)
Reaction Temp. High (Reflux, ~80-110 °C)Ambient (~20-25 °C)
Reaction Time 4 - 12 hours12 - 24 hours
Typical Yield 70 - 85%80 - 95%
Stereocontrol AchiralPotentially Enantioselective
Reagents Strong acids, requires neutralizationMild, often removable by chromatography
Waste Acidic/basic aqueous wasteMinimal, primarily solvent from chromatography

Conclusion

Both the traditional acid-catalyzed cyclization and the modern organocatalytic approach offer viable pathways to this compound. The choice of method will depend on the specific requirements of the synthesis.

  • The traditional method is robust and utilizes readily available, inexpensive reagents. It is well-suited for large-scale production where enantioselectivity is not a concern. However, it requires higher temperatures and a more involved workup procedure to neutralize the acid catalyst.

  • The organocatalytic method represents a milder and more elegant approach, often providing higher yields under ambient conditions. Its most significant advantage is the potential for asymmetric synthesis, allowing access to enantiomerically pure forms of the target molecule, which is of paramount importance in drug development. While the catalysts may be more expensive, their low loading and the simplified workup can offset this cost, particularly in the context of synthesizing high-value, chiral compounds.

For researchers in drug discovery and development, the organocatalytic route offers clear advantages in terms of stereocontrol and milder conditions. For process chemists focused on bulk synthesis of the racemic material, the traditional acid-catalyzed method remains a reliable and cost-effective option.

A Comparative Guide to the Structure-Activity Relationship of 2-Oxaspiro[4.5]decan-8-one Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives, close structural analogs of 2-Oxaspiro[4.5]decan-8-ones, which have demonstrated significant potential in anticancer research. The data presented herein is derived from a study focused on the design, synthesis, and antitumor activity of these compounds, offering valuable insights for the development of new therapeutic agents.[1][2]

While direct SAR studies on 2-Oxaspiro[4.5]decan-8-one are limited in publicly available literature, the analysis of these closely related sulfonylazaspirodienones provides a strong foundation for understanding the key structural features that govern their biological activity.

Data Presentation: Antiproliferative Activity

The antiproliferative activities of the synthesized 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives were evaluated against three human cancer cell lines: A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HeLa (cervical cancer). The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in the tables below.

Table 1: Antiproliferative Activity of Sulfonylazaspirodienone Derivatives (Series 1)

CompoundRXA549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)
2a MorpholinylH>10>10>10
2c MorpholinylCl1.83 ± 0.110.09 ± 0.010.12 ± 0.01
2e 2-ThiophenylH1.12 ± 0.090.35 ± 0.030.41 ± 0.04
7f 2-(2,3-dimethylphenoxy)ethylaminoH0.35 ± 0.030.08 ± 0.010.11 ± 0.01
7i 2-(tetra-O-acetyl-β-D-mannopyranosyloxy)ethylaminoH0.21 ± 0.020.06 ± 0.010.08 ± 0.01
7j 2-(tetra-O-acetyl-β-D-mannopyranosyloxy)ethylaminoCl0.17 ± 0.010.05 ± 0.010.07 ± 0.01
7k 2-(tetra-O-acetyl-β-D-mannopyranosyloxy)ethylaminoBr0.25 ± 0.020.07 ± 0.010.09 ± 0.01
7l 2-(tetra-O-acetyl-β-D-mannopyranosyloxy)ethylaminoMe0.23 ± 0.020.06 ± 0.010.08 ± 0.01
HL-X9 (Lead) PhenylH0.56 ± 0.040.12 ± 0.010.15 ± 0.01
Adriamycin (Control) 0.11 ± 0.010.13 ± 0.010.15 ± 0.01

Table 2: Antiproliferative Activity of Deprotected Mannose-Linked Derivatives

CompoundRXA549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)
8a 2-(β-D-mannopyranosyloxy)ethylaminoH>10>10>10
8b 2-(β-D-mannopyranosyloxy)ethylaminoCl>10>10>10

Structure-Activity Relationship (SAR) Insights

  • Effect of the Sulfonamide Group (R): The nature of the substituent on the sulfonyl group significantly influences the anticancer activity. Simple substituents like morpholinyl in compound 2a resulted in a loss of activity. In contrast, incorporating a 2-(2,3-dimethylphenoxy)ethylamino group (7f ) or a sugar moiety (7i-7l ) led to potent compounds.[1][2]

  • Effect of the Halogen Substitution (X): Halogen substitution at the 7-position of the spirodienone ring generally enhances antiproliferative activity. For instance, the chloro-substituted compound 2c was significantly more potent than the unsubstituted analog 2a .[1][2] This trend was also observed in the mannose-linked series, where the chloro-substituted analog 7j was the most potent derivative.[1][2]

  • Role of the Mannose Moiety: The introduction of an acetyl-protected mannose group significantly improved the anticancer activity, as seen in compounds 7i-7l .[1][2] However, the removal of the acetyl protecting groups in compounds 8a and 8b led to a dramatic decrease in activity, suggesting the importance of these groups for cell permeability or interaction with the target.[1][2]

  • Overall Potency: Several derivatives, particularly 7j , exhibited potent anticancer activity with IC₅₀ values in the nanomolar range, surpassing the lead compound HL-X9 and showing comparable or superior activity to the standard chemotherapeutic drug, Adriamycin, against certain cell lines.[1][2]

Experimental Protocols

General Synthesis of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones:

The synthesis of the target compounds was achieved through a key metal-catalyzed cascade cyclization.[1] A general procedure is outlined below:

  • Synthesis of Sulfonamide Precursors: The corresponding N-(2-phenoxyethyl)sulfonamides were synthesized by reacting the appropriate sulfonyl chloride with 2-phenoxyethan-1-amine.

  • Metal-Catalyzed Cascade Cyclization: The sulfonamide precursor was dissolved in a suitable solvent, and a copper catalyst was added. The reaction mixture was then stirred under an oxygen atmosphere to afford the desired 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives.[1]

In Vitro Antiproliferation Assay (MTT Assay):

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: A549, MDA-MB-231, and HeLa cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition and Incubation: After the incubation period, MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The supernatant was removed, and the formazan crystals were dissolved in a solubilization buffer. The absorbance was measured at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.

Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis start Starting Materials (Sulfonyl Chlorides, Phenoxyethylamines) step1 Sulfonamide Formation start->step1 step2 Metal-Catalyzed Cascade Cyclization step1->step2 product Target Analogs (4-Aryl-1-oxa-4-azaspiro [4.5]deca-6,9-dien-8-ones) step2->product assay MTT Assay (Antiproliferative Activity) product->assay cell_lines Cancer Cell Lines (A549, MDA-MB-231, HeLa) cell_lines->assay data IC50 Data Collection assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar SAR_Logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity core 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one R_group R Group on Sulfonyl core->R_group Influences X_group X Group on Dienone Ring core->X_group Influences activity Anticancer Potency (IC50) R_group->activity Determines X_group->activity Modulates sugar Mannose Moiety sugar->activity Enhances

References

Safety Operating Guide

Safe Disposal of 2-Oxaspiro[4.5]decan-8-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling 2-Oxaspiro[4.5]decan-8-one, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on information for structurally related compounds, the following PPE is recommended.

Table 1: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US).[1]To prevent eye contact with the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form to avoid inhalation.[2]To minimize inhalation of dust or vapors.
Protective Clothing A lab coat or other protective garments.[3]To prevent contamination of personal clothing.

Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize exposure.[1][3]

Disposal Procedures

The disposal of this compound must comply with local, state, and federal regulations. Never dispose of this chemical in the regular trash or down the drain.[2][3]

Step 1: Waste Identification and Segregation

All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:

  • Unused or expired chemical.

  • Contaminated materials such as gloves, absorbent paper, and weighing boats.[2]

  • Empty containers that have not been triple-rinsed.[2]

Segregate this waste from other laboratory waste streams to prevent accidental reactions.

Step 2: Waste Collection and Storage

  • Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Keep the container tightly closed.[1]

Step 3: Treatment and Disposal

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Contact Environmental Health and Safety (EHS) : Your institution's EHS department should be contacted to arrange for the pickup and disposal of the chemical waste. They will provide specific instructions on packaging and labeling for disposal.

  • Incineration : In many cases, chemical waste of this type is disposed of via high-temperature incineration by a specialized facility.

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection : The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[2]

  • Final Disposal : Once triple-rinsed, the container can typically be disposed of in the regular trash, though it is best to confirm this with your institution's EHS department.[2]

Experimental Protocols

While no experimental protocols for the disposal of this compound were found, a general procedure for the neutralization of similar compounds can be adapted as a pre-treatment step if recommended by your EHS provider. This should only be carried out by trained personnel in a controlled environment.

General Neutralization Protocol (for informational purposes, consult EHS before attempting):

  • In a chemical fume hood, place the this compound in a three-necked flask equipped with a stirrer.

  • Slowly add a dilute solution of sodium hydroxide while stirring vigorously.

  • Monitor the reaction and control the rate of addition to prevent excessive heat generation.

  • Continue stirring until the material is fully dissolved and neutralized (check pH).

  • The resulting solution should be collected as hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_id Identify as Hazardous Waste start->waste_id is_container Is it an empty container? start->is_container segregate Segregate from other waste streams waste_id->segregate collect Collect in a labeled, compatible container segregate->collect store Store in a cool, dry, ventilated area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs professional_disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end is_container->waste_id No triple_rinse Triple rinse with appropriate solvent is_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->store dispose_container->end

References

Personal protective equipment for handling 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Oxaspiro[4.5]decan-8-one

This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following guidance is based on available data for the closely related isomer, 2-Oxaspiro[4.5]decan-3-one, and general principles of laboratory safety for spiro compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound. A thorough risk assessment should be conducted before handling this chemical.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided below. This is based on the safety data sheet for 2-Oxaspiro[4.5]decan-3-one and should be considered a minimum requirement.[1]

Protection TypeSpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves (e.g., neoprene or nitrile).-
Respiratory Protection Full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.-
Operational Plan: Handling and Storage

Engineering Controls:

  • Ensure adequate ventilation in the handling area.[1][2][3]

  • Handle in accordance with good industrial hygiene and safety practices.[1][3]

  • An eyewash station and safety shower should be readily accessible.[2]

Precautions for Safe Handling:

  • Handle in a well-ventilated place.[1]

  • Wear suitable protective clothing, gloves, and eye/face protection.[1][4]

  • Avoid contact with skin and eyes.[1][3]

  • Avoid the formation of dust and aerosols.[1][3]

Conditions for Safe Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store apart from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

Disposal Plan

Waste Treatment Methods:

  • Collect and arrange for disposal in accordance with local, state, and federal regulations.

  • Do not let the chemical enter drains; discharge into the environment must be avoided.[1]

  • Contaminated packaging should be disposed of as unused product.

Accidental Release Measures

Personal Precautions:

  • Use personal protective equipment.[1][3]

  • Avoid dust formation.[1][2][3]

  • Avoid breathing vapors, mist, or gas.[1][3]

  • Ensure adequate ventilation.[1][2][3]

  • Evacuate personnel to safe areas.[1][3]

Environmental Precautions:

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Do not allow the chemical to enter drains.[1]

Methods for Cleaning Up:

  • Pick up and arrange disposal without creating dust.[3]

  • Keep in suitable, closed containers for disposal.[1][3]

  • Use spark-proof tools and explosion-proof equipment if necessary.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal & Decontamination cluster_emergency Emergency Procedures A Conduct Risk Assessment B Review Safety Data Sheet (SDS) (or for a similar compound) A->B C Prepare Engineering Controls (Ventilation, Eyewash Station) B->C D Don Personal Protective Equipment (PPE) C->D E Handle in a Well-Ventilated Area D->E Proceed to Handling F Avoid Contact with Skin and Eyes E->F M Accidental Release E->M G Avoid Dust/Aerosol Formation F->G N Personal Exposure F->N H Store Properly When Not in Use G->H I Segregate Chemical Waste H->I End of Experiment J Dispose of According to Regulations I->J K Decontaminate Work Area J->K L Doff and Dispose of PPE Properly K->L O Follow Emergency Protocols M->O N->O

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxaspiro[4.5]decan-8-one
Reactant of Route 2
2-Oxaspiro[4.5]decan-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.